BD-1047
Description
Properties
IUPAC Name |
N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVRNMUKTZOQOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160640 | |
| Record name | N1-[2-(3,4-Dichlorophenyl)ethyl]-N1,N2,N2-trimethyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138356-20-4 | |
| Record name | N1-[2-(3,4-Dichlorophenyl)ethyl]-N1,N2,N2-trimethyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138356-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-(3,4-Dichlorphenyl)ethyl)-N,N',N'-trimethyl-1,2-ethandiamin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138356204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1-[2-(3,4-Dichlorophenyl)ethyl]-N1,N2,N2-trimethyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BD-1047 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S3X75QGDO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Selective Sigma-1 Receptor Antagonist BD-1047: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD-1047, also known as N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine, is a potent and selective antagonist of the sigma-1 (σ1) receptor.[1] This unique intracellular receptor, primarily located at the endoplasmic reticulum-mitochondria interface, acts as a molecular chaperone, modulating a variety of cellular signaling pathways.[2][3][4] Due to its ability to influence key cellular processes such as calcium signaling, ion channel function, and neurotransmitter systems, the σ1 receptor has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. This compound, by selectively blocking this receptor, serves as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the σ1 receptor and as a potential therapeutic agent itself. This technical guide provides a comprehensive overview of this compound, including its binding profile, detailed experimental protocols for its characterization, and its impact on critical signaling pathways.
Quantitative Data: Binding Affinity and Selectivity
The defining characteristic of this compound is its high affinity and selectivity for the σ1 receptor over the sigma-2 (σ2) receptor and a wide range of other neurotransmitter receptors. This selectivity is crucial for its utility as a specific pharmacological probe. The binding affinity of this compound is typically determined through competitive radioligand binding assays, with the inhibition constant (Ki) serving as the primary measure of affinity.
| Receptor Subtype | Reported Ki (nM) | Notes | Reference |
| Sigma-1 (σ1) | 0.93 | High affinity | [5] |
| Sigma-2 (σ2) | 47 | ~50-fold selectivity for σ1 over σ2 | [5] |
| Other Receptors | >10,000 | Low affinity for a panel of other receptors including opioid, PCP, muscarinic, and dopaminergic sites. | [6] |
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol outlines the methodology for determining the binding affinity of this compound for the σ1 receptor using competitive radioligand binding.
Materials:
-
Radioligand: --INVALID-LINK---pentazocine (a selective σ1 receptor agonist)
-
Membrane Preparation: Guinea pig brain or rat liver membranes, which are rich in σ1 receptors.
-
Test Compound: this compound
-
Non-specific Binding Control: Haloperidol or another suitable high-affinity sigma ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Instrumentation: Scintillation counter, 96-well plates, filter harvester.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain or rat liver tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 100-300 µg of protein per well), a fixed concentration of --INVALID-LINK---pentazocine (e.g., 1-5 nM), and varying concentrations of this compound (typically ranging from 0.1 nM to 10 µM).
-
Total and Non-specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of a non-radiolabeled sigma ligand (e.g., 10 µM haloperidol) is added to saturate all specific binding sites.
-
Incubation: Incubate the plates at 37°C for 90-120 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Antinociceptive Effects: The Formalin Test
The formalin test is a widely used model of tonic pain that has both an early neurogenic phase and a later inflammatory phase. This protocol describes how to assess the antinociceptive effects of this compound in this model.[7][8]
Animals:
-
Male Sprague-Dawley rats or Swiss Webster mice.
Materials:
-
This compound dissolved in a suitable vehicle (e.g., saline).
-
5% formalin solution.
-
Observation chambers with transparent walls.
Procedure:
-
Acclimation: Place the animals individually in the observation chambers for at least 30 minutes to allow them to acclimate to the environment.
-
Drug Administration: Administer this compound (e.g., 1-30 mg/kg) or the vehicle via intraperitoneal (i.p.) injection 30 minutes before the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 50 µl for rats, 20 µl for mice) of 5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after the formalin injection, return the animal to the observation chamber and record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, reflecting direct chemical stimulation of nociceptors.
-
Phase 2 (Late Phase): 15-60 minutes post-injection, reflecting inflammatory pain and central sensitization.
-
-
Data Analysis: Compare the duration of nociceptive behaviors in the this compound-treated groups to the vehicle-treated control group for both phases of the test. A significant reduction in these behaviors indicates an antinociceptive effect.
In Vivo Assessment of Antipsychotic-like Activity: Apomorphine-Induced Climbing
Apomorphine, a non-selective dopamine receptor agonist, induces a characteristic climbing behavior in mice, which can be attenuated by antipsychotic drugs. This model is used to screen for potential antipsychotic activity.
Animals:
-
Male Swiss Webster mice.
Materials:
-
This compound dissolved in a suitable vehicle.
-
Apomorphine hydrochloride dissolved in saline.
-
Cylindrical wire mesh cages.
Procedure:
-
Acclimation: Place the mice individually in the wire mesh cages for a 30-minute acclimation period.
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 30-60 minutes before the apomorphine challenge.
-
Apomorphine Challenge: Inject the mice with apomorphine (e.g., 1-3 mg/kg, s.c.).
-
Observation: Immediately after the apomorphine injection, observe the mice for climbing behavior for a period of 30 minutes. The observer, who should be blind to the treatment conditions, records the amount of time each mouse spends climbing the walls of the cage.
-
Data Analysis: Compare the total climbing time in the this compound-treated groups to the vehicle-treated control group. A significant reduction in climbing time suggests potential antipsychotic-like activity.[9][10]
Signaling Pathways and Mechanisms of Action
The σ1 receptor is a highly pleiotropic protein that modulates numerous downstream signaling pathways. As an antagonist, this compound exerts its effects by blocking the actions of endogenous or exogenous σ1 receptor agonists on these pathways.
Modulation of NMDA Receptor Function
The σ1 receptor is known to potentiate the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory, as well as in excitotoxicity. This compound can attenuate this potentiation.
Caption: this compound blocks σ1 receptor-mediated potentiation of NMDA receptor activity.
Regulation of Intracellular Calcium Homeostasis
The σ1 receptor is located at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical hub for intracellular calcium (Ca²⁺) signaling. It directly interacts with and stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), modulating the release of Ca²⁺ from the ER. This compound can interfere with this regulatory function.
Caption: this compound prevents σ1 receptor modulation of IP3R-mediated calcium release from the ER.
Involvement in MAPK Signaling Pathways
The mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways, are crucial for regulating cellular processes like inflammation, stress responses, and neuronal plasticity. The σ1 receptor has been shown to modulate these pathways, and this compound can attenuate these effects, particularly in the context of pain signaling.[5][11][12]
Caption: this compound can reduce pain signaling by inhibiting σ1 receptor-mediated activation of p38 MAPK.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the antinociceptive properties of this compound using the formalin test.
Caption: Workflow for assessing the antinociceptive effects of this compound in the formalin test.
Conclusion
This compound is a powerful tool for investigating the complex roles of the sigma-1 receptor in health and disease. Its high affinity and selectivity make it an ideal antagonist for in vitro and in vivo studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their studies. Further research into the mechanisms of action of this compound and other sigma-1 receptor ligands holds significant promise for the development of novel therapeutics for a variety of challenging medical conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The sigma-1 receptor chaperone as an inter-organelle signaling modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 5. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma Receptor page 1 | BenchChem [benchchem.com]
- 7. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 8. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of BD 1047, a sigma1 receptor antagonist, in the animal models predictive of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma-1 Receptor Antagonist BD1047 Reduces Allodynia and Spinal ERK Phosphorylation Following Chronic Compression of Dorsal Root Ganglion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma-1 Receptor Antagonist BD1047 Reduces Allodynia and Spinal ERK Phosphorylation Following Chronic Compression of Dorsal Root Ganglion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of Sigma-1 Receptors: A Technical Guide to Utilizing BD-1047
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), has emerged as a critical modulator of a diverse array of cellular functions.[1][2] Its involvement in calcium signaling, ion channel regulation, and the ER stress response positions it as a compelling therapeutic target for a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the investigation of σ1R function using the selective antagonist, N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine (BD-1047). We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and workflows to facilitate rigorous and reproducible research in this field.
Introduction to the Sigma-1 Receptor
The σ1R is a 223-amino acid transmembrane protein with no significant homology to other mammalian proteins.[2] It acts as a pluripotent modulator of intracellular signaling, primarily by functioning as a molecular chaperone.[3] Under basal conditions, σ1R is predominantly associated with the binding immunoglobulin protein (BiP), also known as GRP78, an essential ER chaperone.[4] Upon stimulation by agonists or in response to cellular stress, σ1R dissociates from BiP and can translocate to other subcellular compartments, including the plasma membrane, where it interacts with and modulates the activity of various client proteins such as ion channels and receptors.[3]
This compound: A Selective Sigma-1 Receptor Antagonist
This compound is a potent and selective antagonist of the σ1R.[5][6] Its utility in elucidating the physiological and pathophysiological roles of σ1R stems from its ability to competitively inhibit the binding of σ1R ligands and consequently block its downstream effects.
Pharmacological Profile of this compound
The binding affinity of this compound for sigma receptors and other neurotransmitter receptors is a critical parameter for designing and interpreting experiments. The following table summarizes the binding affinities (Ki) of this compound for σ1 and σ2 receptors.
| Receptor Subtype | Ki (nM) | Reference |
| Sigma-1 (σ1) | 0.93 | [7][8] |
| Sigma-2 (σ2) | 47 | [7] |
Table 1: Binding Affinities of this compound. This table presents the inhibitory constants (Ki) of this compound for sigma-1 and sigma-2 receptors, highlighting its selectivity for the sigma-1 subtype.
Key Signaling Pathways Modulated by Sigma-1 Receptors
The antagonistic action of this compound provides a powerful tool to dissect the involvement of σ1R in various signaling cascades.
Calcium Homeostasis
The σ1R plays a crucial role in regulating intracellular calcium (Ca2+) signaling, particularly at the ER-mitochondria interface.[1][9] It directly interacts with and modulates the activity of the inositol 1,4,5-trisphosphate receptor (IP3R), a key channel for Ca2+ release from the ER.[1] By antagonizing σ1R with this compound, researchers can investigate the receptor's role in maintaining Ca2+ homeostasis and its impact on downstream cellular processes. For instance, studies have shown that σ1R agonists can inhibit Ca2+ influx through L-type voltage-gated calcium channels, an effect that is reversed by this compound.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma Receptor 1 Modulates Endoplasmic Reticulum Stress in Retinal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. apexbt.com [apexbt.com]
- 8. The Antinociceptive Effect of Sigma-1 Receptor Antagonist, BD1047, in a Capsaicin Induced Headache Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labs.penchant.bio [labs.penchant.bio]
- 10. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sigma-1 Receptor Antagonist BD-1047: A Technical Guide to its Impact on Intracellular Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD-1047 is a potent and selective antagonist of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface.[1] The σ1R is a critical modulator of intracellular calcium (Ca2+) signaling, a ubiquitous second messenger system vital for a myriad of cellular processes.[2] Dysregulation of Ca2+ homeostasis is implicated in numerous pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer. This technical guide provides an in-depth analysis of this compound's mechanism of action and its profound impact on intracellular Ca2+ signaling, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.
Core Mechanism of Action: Antagonism of the Sigma-1 Receptor
This compound exerts its effects by binding to and inhibiting the σ1R.[3] This antagonism blocks the receptor's ability to modulate the function of various ion channels and signaling proteins involved in Ca2+ homeostasis. The primary mechanisms through which this compound impacts intracellular Ca2+ signaling are detailed below.
Quantitative Data: Binding Affinity and Efficacy
The selectivity and potency of this compound are crucial for its utility as a research tool and potential therapeutic agent. The following tables summarize key quantitative data regarding its binding affinity and effective concentrations in modulating Ca2+ signaling.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Sigma-1 | < 1 nM | [1] |
| Binding Affinity (Ki) | Sigma-2 | ~10-fold lower than σ1 |
Table 1: Binding Affinity of this compound for Sigma Receptors
| Experimental Model | This compound Concentration | Effect | Reference |
| Purified Retinal Ganglion Cells | 1 µM | Abolished the inhibitory effects of σ1R agonists on KCl-induced Ca2+ influx. | [4][5] |
| CHO and MDA-MB-231 cells | 10 µM | Enhanced store-operated Ca2+ entry (SOCE). | [6] |
| RGC-5 cells | Not specified | Reversed the inhibitory effect of the σ1R agonist (+)-SKF10047 on KCl-induced Ca2+ influx. | [7][8][9] |
| Rat Model of Bone Cancer Pain | 120 nmol (intrathecal) | Attenuated mechanical allodynia and reduced activation of Ca2+-dependent signals. | [10] |
Table 2: Effective Concentrations of this compound in Modulating Intracellular Calcium Signaling
Impact on Key Calcium Signaling Pathways
This compound influences several critical pathways that regulate intracellular Ca2+ levels.
Modulation of IP3 Receptor-Mediated Calcium Release
The σ1R directly interacts with and chaperones the inositol 1,4,5-trisphosphate receptor (IP3R), a key channel responsible for releasing Ca2+ from the endoplasmic reticulum (ER) stores.[4] By antagonizing the σ1R, this compound can interfere with this interaction, thereby modulating IP3R-mediated Ca2+ release.
Figure 1. this compound antagonism of σ1R interaction with the IP3 receptor.
Regulation of Store-Operated Calcium Entry (SOCE)
SOCE is a crucial mechanism for replenishing ER Ca2+ stores and is mediated by the interaction of the ER Ca2+ sensor STIM1 with the plasma membrane Ca2+ channel Orai1. The σ1R has been shown to associate with STIM1, and σ1R ligands can regulate this interaction.[11] this compound, as an antagonist, can enhance SOCE, suggesting that the σ1R tonically inhibits this process.[6]
Figure 2. this compound's role in store-operated calcium entry.
Modulation of Voltage-Gated Calcium Channels (VGCCs)
Studies have demonstrated that σ1R activation can inhibit L-type voltage-gated calcium channels.[7][8] this compound has been shown to reverse this inhibition, suggesting a regulatory role for σ1R on VGCC function that may involve a direct protein-protein interaction.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium- and calmodulin-dependent inhibition of NMDA receptor currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravital quantification reveals dynamic calcium concentration changes across B cell differentiation stages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological inhibition of intracellular calcium release blocks acid-induced bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of BD-1047: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BD-1047, or N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine, is a potent and selective antagonist of the sigma-1 (σ1) receptor. It exhibits a significantly higher affinity for the σ1 receptor subtype over the σ2 subtype and a wide range of other neurotransmitter receptors. This selectivity has established this compound as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the σ1 receptor. Research has demonstrated its potential therapeutic applications in various central nervous system disorders, including neuropathic pain, psychosis, and substance use disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding characteristics, effects on key signaling pathways, and detailed methodologies for its experimental evaluation.
Receptor Binding Affinity
This compound is characterized by its high affinity and selectivity for the sigma-1 receptor. Radioligand binding assays are instrumental in determining these binding parameters.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Kᵢ (nM) | Selectivity (σ2/σ1) | Reference |
| Sigma-1 (σ1) | 0.93 | ~50-fold | |
| Sigma-2 (σ2) | 47 |
Table 2: Selectivity Profile of this compound
| Receptor/Site | Binding Affinity (Kᵢ) | Reference |
| Dopamine Receptors | > 10,000 nM | |
| Opioid Receptors | > 10,000 nM | |
| Phencyclidine (PCP) Site | > 10,000 nM | |
| Serotonin (5-HT₂) Receptors | > 10,000 nM |
Experimental Protocols
Radioligand Binding Assay for Sigma Receptors
This protocol outlines a competitive binding assay to determine the affinity of this compound for sigma-1 and sigma-2 receptors.
Objective: To determine the inhibition constant (Kᵢ) of this compound for sigma-1 and sigma-2 receptors.
Materials:
-
Radioligand for σ1: --INVALID-LINK---pentazocine
-
Radioligand for σ2: [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG) in the presence of a masking concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to block binding to σ1 sites.
-
Membrane Preparation: Guinea pig brain or liver membranes, or membranes from cells expressing recombinant sigma receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
This compound at various concentrations.
-
Glass fiber filters (GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare membrane homogenates from the chosen tissue or cell source.
-
In a 96-well plate, combine the membrane preparation, the respective radioligand at a concentration near its Kₑ, and varying concentrations of this compound.
-
For determination of non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of haloperidol.
-
Incubate the plates for 90 minutes at 37°C.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Caption: Workflow for determining this compound binding affinity.
Western Blot for Phosphorylated NR1 Subunit of NMDA Receptor
This protocol describes the detection of changes in the phosphorylation of the NMDA receptor subunit NR1 in response to this compound treatment in a relevant biological model (e.g., spinal cord tissue from a neuropathic pain model).
Objective: To quantify the levels of phosphorylated NR1 (pNR1) relative to total NR1.
Materials:
-
Tissue/Cell Lysates: From control and this compound treated animals or cells.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-NR1 (Ser896/Ser897) and Rabbit anti-NR1 (total).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE gels and transfer system.
-
PVDF membranes.
-
Blocking Buffer: 5% non-fat milk or BSA in TBST.
-
Chemiluminescent Substrate.
-
Imaging System.
Procedure:
-
Homogenize tissue or lyse cells in lysis buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-pNR1 or anti-total NR1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the pNR1 signal to the total NR1 signal.
Caption: Western blot workflow for pNR1 detection.
Signaling Pathways
This compound, as a sigma-1 receptor antagonist, modulates several intracellular signaling pathways implicated in nociception and neuronal plasticity.
Inhibition of p38 MAPK Phosphorylation
In models of orofacial pain, this compound has been shown to reduce the phosphorylation of p38 mitogen-activated protein kinase (MAPK). This suggests that sigma-1 receptor activation contributes to pain signaling through the p38 MAPK pathway.
Caption: this compound inhibits p38 MAPK phosphorylation.
Modulation of NMDA Receptor (NR1 Subunit) Phosphorylation
This compound can reverse the potentiation of NMDA-induced pain behavior and the increased phosphorylation of the NR1 subunit of the NMDA receptor that is promoted by sigma-1 receptor agonists. This indicates a functional interaction between sigma-1 and NMDA receptors.
Caption: this compound modulates NMDA receptor phosphorylation.
Inhibition of CCL2 Release and Microglial Activation
In models of inflammatory pain, this compound has been shown to inhibit the release of the chemokine CCL2 from dorsal root ganglion (DRG) neurons. This, in turn, is suggested to attenuate the subsequent activation of microglia in the spinal cord, a key process in the establishment of central sensitization and chronic pain.
Caption: this compound's role in the CCL2-microglia axis.
In Vivo Pharmacology
This compound has been evaluated in a variety of animal models, demonstrating effects that are consistent with its sigma-1 receptor antagonist activity.
Table 3: Summary of In Vivo Effects of this compound
| Animal Model | Effect of this compound | Putative Mechanism | Reference |
| Apomorphine-induced climbing (mice) | Attenuation | Antipsychotic-like activity | |
| Phencyclidine-induced head twitches (rats) | Attenuation | Antipsychotic-like activity | |
| Formalin-induced orofacial pain (mice) | Anti-nociceptive | Inhibition of p38 MAPK phosphorylation | |
| Neuropathic pain (CCI model, rats) | Attenuation of mechanical allodynia | Inhibition of NR1 phosphorylation | |
| Inflammatory pain (Zymosan/CFA, rats) | Attenuation of hyperalgesia | Inhibition of CCL2 release and microglial activation | |
| Cocaine-induced convulsions and locomotor activity (mice) | Reduction | Blockade of sigma-1 receptor-mediated effects of cocaine |
Conclusion
This compound is a highly selective and potent sigma-1 receptor antagonist that serves as an invaluable tool for neuroscience research. Its pharmacological profile, characterized by high affinity for the sigma-1 receptor and the ability to modulate key signaling pathways involved in pain and neuronal plasticity, underscores its potential for the development of novel therapeutics for a range of neurological and psychiatric disorders. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this compound and the broader role of the sigma-1 receptor in health and disease.
The Early Discovery and Pharmacological Profile of BD-1047: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD-1047, chemically identified as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine, emerged from early research as a significant tool for probing the function of sigma (σ) receptors. This technical guide provides a detailed overview of the initial research and discovery of this compound, focusing on its synthesis, pharmacological characterization, and the experimental methodologies that defined its role as a selective σ receptor antagonist.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine |
| Molecular Formula | C13H20Cl2N2 |
| Molar Mass | 275.22 g/mol |
| CAS Number | 138356-20-4 |
| Appearance | Dihydrobromide salt is a powder |
Synthesis
Pharmacological Data
The initial characterization of this compound established it as a potent and selective sigma receptor antagonist, with a notable preference for the σ1 subtype. The following table summarizes the binding affinities from early radioligand binding assays.
| Receptor Subtype | Ligand | Ki (nM) | Reference |
| Sigma-1 (σ1) | --INVALID-LINK---pentazocine | 0.93 | [1] |
| Sigma-2 (σ2) | [3H]DTG | 47 | [1] |
| Dopamine D2 | [3H]spiperone | >10,000 | Matsumoto et al., 1995 |
| Serotonin 5-HT2 | [3H]ketanserin | >10,000 | Matsumoto et al., 1995 |
| Muscarinic | [3H]QNB | >10,000 | Matsumoto et al., 1995 |
| NMDA | [3H]MK-801 | >10,000 | Matsumoto et al., 1995 |
| Opioid (μ) | [3H]DAMGO | >10,000 | Matsumoto et al., 1995 |
Experimental Protocols
The foundational understanding of this compound's pharmacology was built upon key in vitro and in vivo experiments.
Radioligand Binding Assays
These assays were critical in determining the binding affinity and selectivity of this compound for sigma receptors.
Objective: To determine the inhibition constant (Ki) of this compound for σ1 and σ2 receptors.
Methodology:
-
Membrane Preparation: Guinea pig brain (for σ1) or rat liver (for σ2) tissues were homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4). The homogenate was centrifuged, and the resulting pellet containing the cell membranes was washed and resuspended in fresh buffer. Protein concentration was determined using a standard protein assay.
-
Binding Assay:
-
For σ1 receptor binding , membrane homogenates were incubated with the selective σ1 radioligand --INVALID-LINK---pentazocine at a concentration near its Kd.
-
For σ2 receptor binding , membranes were incubated with the non-selective σ ligand [3H]1,3-di-o-tolylguanidine ([3H]DTG) in the presence of a high concentration of an unlabeled selective σ1 ligand (e.g., (+)-pentazocine) to block binding to σ1 sites.
-
Increasing concentrations of unlabeled this compound were added to displace the radioligand.
-
-
Incubation and Filtration: The mixture was incubated at 37°C to reach equilibrium. The reaction was terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters were then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters was measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Behavioral Assays (Rat Model)
These experiments were designed to assess the functional antagonist properties of this compound.
Objective: To determine if this compound could block the behavioral effects of a known sigma receptor agonist.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Drug Administration:
-
The sigma receptor agonist di-o-tolylguanidine (DTG) was administered to induce specific behavioral responses, such as dystonia.
-
This compound was administered prior to the DTG challenge.
-
-
Behavioral Observation: Animals were observed for characteristic behaviors induced by the sigma agonist. The intensity and duration of these behaviors were scored by trained observers who were blind to the treatment conditions.
-
Data Analysis: The ability of different doses of this compound to reduce or block the effects of the sigma agonist was statistically analyzed to determine its antagonist potency.
Visualizations
Proposed Signaling Pathway of this compound
Based on early research, the primary mechanism of action of this compound is the direct blockade of the σ1 receptor, preventing the binding of endogenous or exogenous ligands and subsequent downstream signaling.
Caption: Proposed mechanism of this compound as a σ1 receptor antagonist.
Experimental Workflow for this compound Characterization
The following diagram illustrates the typical workflow employed in the early research to characterize this compound.
Caption: Experimental workflow for the initial characterization of this compound.
Conclusion
The early research on this compound firmly established its identity as a selective and potent σ1 receptor antagonist.[2][3][4] The meticulous in vitro binding assays and in vivo behavioral studies provided a clear pharmacological profile, paving the way for its widespread use as a research tool to investigate the physiological and pathological roles of sigma receptors. This foundational work continues to be relevant for researchers in neuroscience and drug development exploring the therapeutic potential of targeting the sigma receptor system.
References
BD-1047's effect on neurotransmitter systems
An In-depth Technical Guide to the Neuropharmacological Effects of BD-1047 on Neurotransmitter Systems
Introduction
This compound, or N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine, is a potent and selective sigma-1 (σ₁) receptor antagonist.[1][2][3] Initially developed for its potential antipsychotic properties, its utility has been explored across a range of neurological and psychiatric conditions, including neuropathic pain, drug addiction, and neuroprotection.[1][4] This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its interaction with and modulation of key neurotransmitter systems. It is intended for researchers, scientists, and professionals in the field of drug development.
Receptor Binding Profile and Selectivity
This compound's primary pharmacological action is the competitive antagonism of the σ₁ receptor. Radioligand binding assays have been instrumental in quantifying its affinity and selectivity for various receptors.
Quantitative Binding Affinity Data
The binding affinity of this compound has been characterized across multiple studies. The inhibitory constant (Kᵢ) is a measure of the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand, with lower values indicating higher affinity.
| Receptor Subtype | Kᵢ (nM) | Species/Tissue | Radioligand | Reference |
| Sigma-1 (σ₁) ** | 0.93 | Guinea Pig Brain | --INVALID-LINK---Pentazocine | [5][6] |
| Sigma-2 (σ₂) ** | 47 | Guinea Pig Brain | [³H]DTG + (+)-Pentazocine | [5][6] |
| Dopamine (unspecified) | Low to negligible affinity | Not specified | Not specified | [7] |
| Opioid (unspecified) | Low to negligible affinity | Not specified | Not specified | [7] |
| Phencyclidine (PCP) | Low to negligible affinity | Not specified | Not specified | [7] |
| Serotonin 5-HT₂ | Low to negligible affinity | Not specified | Not specified | [7] |
This table demonstrates the high affinity and approximately 50-fold selectivity of this compound for the σ₁ receptor over the σ₂ receptor.[6][8]
Experimental Protocol: Radioligand Competition Binding Assay
The determination of this compound's binding affinity (Kᵢ) is typically achieved through competitive radioligand binding assays.
Objective: To determine the affinity of a non-radiolabeled compound (this compound) for a specific receptor (e.g., σ₁) by measuring its ability to compete off a radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenates from tissues expressing the target receptor (e.g., guinea pig brain, rat liver, or cultured cells).[5]
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope, such as [³H]-(+)-pentazocine for the σ₁ receptor.[5][9]
-
Competitor: Unlabeled this compound at a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl.
-
Non-specific Binding Control: A high concentration of a known ligand to saturate all specific binding sites (e.g., 10 µM haloperidol).[10]
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[5]
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: Membrane homogenates are incubated in assay buffer with a fixed concentration of the radioligand (typically at or below its Kₔ value) and varying concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 90 minutes at 37°C or 2 hours at room temperature).[5][11]
-
Termination & Filtration: The reaction is terminated by rapid filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold buffer to remove any remaining unbound ligand.[5][12]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[10]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal competition curve is generated, from which the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is calculated. The Kᵢ value is then determined using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Effects on Glutamatergic Neurotransmission
A primary mechanism through which this compound exerts its effects is via the modulation of the glutamatergic system, specifically its interaction with the N-methyl-D-aspartate (NMDA) receptor.
Sigma-1 and NMDA Receptor Interaction
The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon activation, it can translocate and directly modulate the activity of various ion channels and receptors, including the NMDA receptor. Activation of σ₁ receptors has been shown to potentiate NMDA receptor function, leading to increased calcium influx and downstream signaling.[4][13]
This compound's Role in NMDA Receptor Modulation
As a σ₁ receptor antagonist, this compound blocks the potentiating effects of σ₁ receptor activation on NMDA receptors. This has been demonstrated in several key findings:
-
Reduced NR1 Phosphorylation: this compound attenuates the phosphorylation of the NMDA receptor subunit 1 (NR1).[4][14] This is a critical step in reducing NMDA receptor hyperexcitability. This effect has been observed in models of neuropathic and bone cancer pain.[6][14]
-
Neuroprotection: By preventing NMDA receptor overactivation, this compound can confer neuroprotective effects against excitotoxicity.
-
Pain Attenuation: The modulation of NMDA receptor function is a key mechanism underlying the antinociceptive effects of this compound in various pain models.[4][13][14]
Caption: this compound antagonizes σ₁ receptors, preventing their potentiation of NMDA receptors.
Effects on Dopaminergic Neurotransmission
While this compound has negligible direct affinity for dopamine receptors, its antagonism of σ₁ receptors indirectly modulates dopaminergic pathways.
-
Apomorphine-Induced Behaviors: this compound has been shown to attenuate apomorphine-induced climbing in mice, a behavior mediated by dopamine receptor activation.[3][15][16]
-
Amphetamine-Induced Hyperactivity: Studies have reported that this compound does not significantly decrease amphetamine-induced hyperactivity, suggesting a complex interaction with dopamine release mechanisms.[15][16]
-
Cocaine-Related Behaviors: this compound can reduce the locomotor activity produced by cocaine.[7] Furthermore, it has been shown to attenuate cocaine reinstatement in self-administration models, suggesting a role in modulating the rewarding effects of cocaine.[4] In combination with dopamine transporter (DAT) inhibitors, this compound can significantly potentiate the discriminative-stimulus effects of cocaine.[17]
Effects on Other Neurotransmitter and Signaling Systems
Serotonergic System
The interaction of this compound with the serotonergic system is less defined. However, σ₁ receptors are known to modulate serotonergic neurons. Some studies suggest that the antidepressant-like effects of certain drugs involving σ₁ receptors can be blocked by this compound, indicating an indirect modulatory role.[18]
Intracellular Calcium Signaling
The σ₁ receptor is a key modulator of intracellular calcium (Ca²⁺) homeostasis. It can regulate Ca²⁺ release from the endoplasmic reticulum via IP₃ receptors.[19]
-
Studies in neuroblastoma cells show that the effects of σ₂ receptor agonists on intracellular Ca²⁺ release can be blocked by this compound, suggesting a complex interplay between sigma receptor subtypes in Ca²⁺ regulation.[20]
-
The antidepressant-like effects of σ₁ agonists, which involve the mobilization of intracellular Ca²⁺ stores, can be blocked by this compound.[18][19]
Mitogen-Activated Protein Kinase (MAPK) Pathway
In models of orofacial pain, this compound has been shown to decrease the phosphorylation of p38 MAPK in the trigeminal nucleus caudalis, a key signaling molecule involved in pain and inflammation.[21] This effect is likely downstream of its modulation of NMDA receptors and Ca²⁺ signaling.
Summary of Effects in Functional and Behavioral Models
This compound has been evaluated in numerous animal models to characterize its functional effects in vivo.
| Model Type | Animal Model | Effect of this compound | Putative Mechanism | Reference |
| Psychosis | Apomorphine-induced climbing (mice) | Attenuation | Dopamine system modulation | [15][16] |
| Phencyclidine-induced head twitches (rats) | Attenuation | NMDA system modulation | [15] | |
| Pain | Formalin-induced pain (mice) | Antinociception | NMDA receptor modulation | [4] |
| Bone Cancer Pain (rats) | Attenuation of allodynia | Inhibition of spinal NR1 phosphorylation | [14] | |
| Orofacial formalin model (mice) | Antinociception | Reduced p38 MAPK phosphorylation | [21] | |
| Addiction | Cocaine self-administration (rats) | Attenuation of reinstatement | Modulation of reward pathways | [4] |
| Cocaine-induced locomotor activity (mice) | Reduction | Dopamine system modulation | [7] | |
| Depression | Forced Swim Test (mice) | Blocks antidepressant effect of σ₁ agonists | σ₁ receptor antagonism | [18] |
Experimental Workflow: In Vivo Microdialysis
To directly measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions, in vivo microdialysis is the gold-standard technique.[22][23][24]
Caption: A typical workflow for an in vivo microdialysis experiment.
Protocol Brief:
-
Surgery: A guide cannula is stereotaxically implanted into a target brain region (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized animal.[23]
-
Probe Insertion: After recovery, a microdialysis probe with a semi-permeable membrane is inserted.[22]
-
Perfusion: The probe is perfused at a slow, constant rate with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF.[25]
-
Sampling: The outgoing fluid (dialysate) is collected at regular intervals. After establishing a stable baseline, this compound is administered.
-
Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin, glutamate) and their metabolites in the dialysate is quantified, typically using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[23]
Conclusion
This compound is a valuable pharmacological tool and potential therapeutic agent that exerts its primary influence through the selective antagonism of the σ₁ receptor. Its effects on neurotransmitter systems are largely indirect, stemming from the modulation of key cellular targets like the NMDA receptor and intracellular calcium channels. The most pronounced and well-documented effects are on the glutamatergic system, where it dampens NMDA receptor activity, a mechanism that underlies its efficacy in models of pain and neurotoxicity. Its interactions with the dopaminergic system are more complex but are relevant to its potential application in substance use disorders. This guide provides a foundational understanding of this compound's neuropharmacology, highlighting the experimental basis for its characterization and its multifaceted impact on neuronal signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Two novel sigma receptor ligands, BD1047 and LR172, attenuate cocaine-induced toxicity and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M100907 and BD 1047 Attenuate the Acute Toxic Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. The Antinociceptive Effect of Sigma-1 Receptor Antagonist, BD1047, in a Capsaicin Induced Headache Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma-1 Receptor Antagonist BD1047 Reduces Mechanical Allodynia in a Rat Model of Bone Cancer Pain through the Inhibition of Spinal NR1 Phosphorylation and Microglia Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of BD 1047, a sigma1 receptor antagonist, in the animal models predictive of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of Dual Inhibition at Dopamine Transporter and σ Receptors in the Discriminative-Stimulus Effects of Cocaine in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 24. benchchem.com [benchchem.com]
- 25. academic.oup.com [academic.oup.com]
Exploring the Antipsychotic Potential of BD-1047: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD-1047, a selective sigma-1 (σ1) receptor antagonist, has been investigated for its potential as a novel antipsychotic agent. The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is implicated in the modulation of various neurotransmitter systems, including the dopaminergic and glutamatergic pathways, which are known to be dysregulated in psychotic disorders such as schizophrenia. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its receptor binding profile, efficacy in predictive animal models of psychosis, and the experimental protocols used for its evaluation.
Data Presentation
The following tables summarize the quantitative data available for this compound, providing a clear comparison of its binding affinities and its effects in various preclinical models.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Selectivity (σ2/σ1) |
| Sigma-1 (σ1) | 0.9 - 0.93 | ~51-52 |
| Sigma-2 (σ2) | 47 |
Ki values represent the dissociation constant, with lower values indicating higher binding affinity.
Table 2: Preclinical In Vivo Efficacy of this compound in Models of Psychosis
| Animal Model | Species | Behavioral Endpoint | This compound Dosage (mg/kg, i.p.) | Outcome | Citation |
| Amphetamine-Induced Hyperactivity | Mouse | Locomotor Activity | Not specified | No statistically significant decrease in hyperactivity. | [1][2] |
| NMDA Antagonist (PCP, Memantine, Dizocilpine)-Induced Hyperactivity | Mouse | Locomotor Activity | Not specified | Did not modify hyperactivity. | [1][2] |
| Apomorphine-Induced Climbing | Mouse | Climbing Behavior | 10 | Attenuated climbing behavior.[3] | [1][2][3][4] |
| Phencyclidine (PCP)-Induced Head Twitches | Rat | Head Twitch Response | Not specified | Attenuated head twitches. | [1][2][4] |
Experimental Protocols
Detailed methodologies for the key preclinical models used to assess the antipsychotic potential of this compound are provided below. These protocols are synthesized from standard practices in psychopharmacological research.
Protocol 1: Amphetamine-Induced Hyperactivity in Mice
Objective: To assess the potential of a test compound to reverse the hyperlocomotor activity induced by the psychostimulant amphetamine, a widely used screening method for antipsychotic drugs.
Materials:
-
Male Swiss Webster mice (20-25 g)
-
d-Amphetamine sulfate
-
Test compound (this compound)
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Acclimation: Mice are acclimated to the testing room for at least 1 hour before the experiment.
-
Habituation: Individual mice are placed in the open-field chambers and allowed to habituate for 30-60 minutes.
-
Drug Administration:
-
The test compound (this compound) or vehicle is administered via intraperitoneal (i.p.) injection.
-
After a specified pretreatment time (e.g., 30 minutes), d-amphetamine (e.g., 1-5 mg/kg) is administered (i.p. or s.c.).
-
-
Data Collection: Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded for 60-90 minutes immediately following amphetamine administration.
-
Data Analysis: The mean locomotor activity is calculated for each treatment group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the locomotor activity of the this compound treated group to the vehicle-amphetamine control group. A significant reduction in hyperactivity by the test compound is indicative of potential antipsychotic efficacy.
Protocol 2: Apomorphine-Induced Climbing in Mice
Objective: To evaluate the ability of a test compound to inhibit the stereotyped climbing behavior induced by the dopamine receptor agonist apomorphine. This model is particularly sensitive to compounds with D2 receptor blocking activity.
Materials:
-
Male ICR or Swiss Webster mice (20-25 g)
-
Apomorphine hydrochloride
-
Test compound (this compound)
-
Vehicle
-
Cylindrical wire mesh cages (e.g., 10 cm diameter, 15 cm height)
Procedure:
-
Acclimation: Mice are acclimated to the testing room for at least 1 hour.
-
Drug Administration: The test compound (this compound) or vehicle is administered (i.p.) at a specified pretreatment time (e.g., 30-60 minutes) before the apomorphine challenge.
-
Apomorphine Challenge: Apomorphine (e.g., 1-3 mg/kg) is administered subcutaneously (s.c.).
-
Observation: Immediately after apomorphine injection, mice are placed individually in the wire mesh cages. The climbing behavior is observed for a period of 20-30 minutes.
-
Scoring: The duration of time spent climbing (all four paws on the wall of the cage) is recorded. Alternatively, a scoring system can be used at fixed intervals (e.g., every 5 minutes).
-
Data Analysis: The total time spent climbing or the cumulative climbing score is calculated for each mouse. The mean values for each treatment group are compared using appropriate statistical methods (e.g., ANOVA). A significant reduction in climbing behavior suggests potential antipsychotic activity.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound via Sigma-1 receptor antagonism.
Experimental Workflow
Caption: Preclinical workflow for evaluating antipsychotic potential.
Conclusion
The preclinical data for this compound suggest a nuanced and complex profile. Its high affinity and selectivity for the sigma-1 receptor are well-established. However, its efficacy in animal models predictive of antipsychotic activity is moderate and inconsistent. While this compound shows activity in models related to dopamine agonism (apomorphine-induced climbing) and glutamate antagonism (PCP-induced behaviors), its lack of efficacy in the amphetamine-induced hyperactivity model raises questions about its potential as a broad-spectrum antipsychotic.[1][2] These mixed results suggest that while sigma-1 receptor antagonism may influence pathways relevant to psychosis, its utility as a standalone antipsychotic therapy may be limited.[1] Further research, particularly studies employing a wider range of doses and exploring effects on negative and cognitive symptoms, would be necessary to fully elucidate the therapeutic potential of this compound.
References
Foundational Studies on BD-1047 and Neuropathic Pain: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth overview of the foundational preclinical research on BD-1047, a selective sigma-1 receptor (σ1R) antagonist, and its therapeutic potential in the context of neuropathic pain. The document covers its mechanism of action, efficacy in various animal models, and the underlying molecular pathways.
Introduction to this compound and Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition resulting from damage or dysfunction of the somatosensory nervous system.[1] Current treatment options are often limited by modest efficacy and significant side effects.[1] The sigma-1 receptor (σ1R), a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface, has emerged as a key target in pain modulation.[2][3] this compound is a potent and selective antagonist of the σ1R, and a growing body of preclinical evidence highlights its potential as a novel analgesic for neuropathic pain.[3][4] Studies have consistently shown that σ1R antagonists, including this compound, can attenuate the heightened neuronal excitability and neuroinflammation that contribute to the development and maintenance of neuropathic pain states.[5]
Mechanism of Action
This compound exerts its anti-nociceptive effects primarily by antagonizing the σ1R. The activation of σ1R is implicated in promoting central sensitization, a key process in the establishment of chronic pain where neurons in the spinal cord become hyperexcitable.[2] The σ1R interacts with and modulates several key players in pain signaling, including NMDA receptors and various ion channels.[2][3]
By blocking the σ1R, this compound can:
-
Inhibit NMDA Receptor Function: The σ1R can potentiate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and central sensitization.[2][3] this compound has been shown to block the phosphorylation of the NMDA receptor NR1 subunit, reducing excessive calcium influx and subsequent neuronal hyperexcitability.[5][6]
-
Modulate Glial Cell Activity: Neuropathic pain is associated with the activation of microglia and astrocytes in the spinal cord.[2] These glial cells release pro-inflammatory factors that contribute to the pain state. This compound has been demonstrated to reduce the activation of both microglia and astrocytes, thereby decreasing neuroinflammation.[2][6]
-
Reduce Pro-inflammatory Mediators: this compound can inhibit the secretion of pro-inflammatory factors such as TNF-alpha and IL-1 beta from activated microglia.[2] It has also been shown to inhibit the release of the chemokine CCL2 from primary afferent fibers, which is involved in microglia-neuron communication.[7]
-
Downregulate Key Signaling Pathways: The anti-nociceptive effects of this compound are associated with the downregulation of intracellular signaling cascades involved in pain processing, such as the phosphorylation of extracellular signal-regulated kinase (pERK) and p38 mitogen-activated protein kinases (p38-MAPK) in the spinal cord and trigeminal nucleus caudalis.[4][8]
Signaling Pathway of this compound in Neuropathic Pain
Caption: this compound inhibits the σ1R, preventing NMDA receptor potentiation and glial activation, ultimately reducing central sensitization and neuropathic pain.
Quantitative Data from Preclinical Studies
The efficacy of this compound has been quantified in several rodent models of neuropathic and inflammatory pain. The data consistently demonstrate a dose-dependent reduction in pain behaviors.
Table 1: Efficacy of this compound in a Rat Model of Bone Cancer Pain
| Treatment Group | Administration Route | Dose | Outcome Measure | Result |
| This compound | Intrathecal | 120 nmol (daily for 3 days) | Mechanical Allodynia (Paw Withdrawal Threshold) | Significantly attenuated mechanical allodynia compared to vehicle.[6][9] |
| This compound | Intrathecal | 120 nmol | c-Fos Expression (Spinal Cord) | Significantly reduced the number of c-Fos positive cells.[6][9] |
| This compound | Intrathecal | 120 nmol | Microglia Activation (Iba-1) | Strikingly decreased the number of Iba-1 immunoreactive cells.[9] |
Table 2: Efficacy of this compound in a Rat Model of Chronic Compression of Dorsal Root Ganglion (CCD)
| Treatment Group | Administration Route | Dose (mg/kg) | Outcome Measure | Result |
| This compound | Systemic | 10, 30, 100 | Mechanical & Cold Allodynia | Dose-dependently suppressed the induction and maintenance of allodynia.[4][10] |
| This compound | Systemic | 10, 30, 100 | Spinal pERK Expression | Dose-dependently suppressed the elevation of spinal pERK.[4] |
Table 3: Efficacy of this compound in Rat Models of Inflammatory Pain
| Pain Model | Administration Route | Dose (mg/kg) | Outcome Measure | Result |
| Zymosan-induced | Oral | 10, 30, 100 | Thermal & Mechanical Hyperalgesia | Dose-dependently reduced hyperalgesia.[7] |
| CFA-induced | Oral (daily for 7 days) | 10, 30, 100 | Thermal & Mechanical Hyperalgesia | Dose-dependently reduced hyperalgesia.[7] |
Experimental Protocols
Reproducible and validated animal models are essential for studying the pathophysiology of neuropathic pain and for the preclinical evaluation of novel analgesics.[1][11]
Experimental Workflow for Preclinical Neuropathic Pain Studies
References
- 1. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]
- 4. Sigma-1 Receptor Antagonist BD1047 Reduces Allodynia and Spinal ERK Phosphorylation Following Chronic Compression of Dorsal Root Ganglion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor targeting inhibits connexin 43 based intercellular communication in chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 Receptor Antagonist BD1047 Reduces Mechanical Allodynia in a Rat Model of Bone Cancer Pain through the Inhibition of Spinal NR1 Phosphorylation and Microglia Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Peripheral Role of CCL2 in the Anti-Nociceptive Effect of Sigma-1 Receptor Antagonist BD1047 on Inflammatory Hyperalgesia in Rats [mdpi.com]
- 8. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Sigma-1 Receptor Antagonist BD1047 Reduces Allodynia and Spinal ERK Phosphorylation Following Chronic Compression of Dorsal Root Ganglion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of BD-1047 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of BD-1047, a selective sigma-1 receptor antagonist, in rat models. The information compiled from various scientific studies is intended to guide researchers in designing and executing experiments involving this compound.
Data Presentation: Summary of In Vivo Administration Protocols
The following table summarizes the quantitative data from various studies on the in vivo administration of this compound in rats, detailing the administration route, dosage, frequency, and observed effects.
| Route of Administration | Dosage | Frequency | Rat Strain | Key Observed Effects |
| Intraperitoneal (i.p.) | 1, 3, 10 mg/kg | Single dose | Not Specified | Dose-dependently reduced nociceptive responses in a formalin-induced orofacial pain model.[1] |
| 10 mg/kg | Not Specified | Not Specified | Attenuated phencyclidine-induced head twitches.[2] | |
| 10 mg/kg | Daily for 3 days | C57BL/6J mice (protocol applicable to rats) | Blocked the neuroprotective effects of a sigma-1 receptor agonist in a traumatic brain injury model.[3] | |
| Intrathecal (i.t.) | 30 nmol | Twice daily for 5 days | Sprague-Dawley | Attenuated mechanical allodynia in a chronic constriction injury model of neuropathic pain.[4] |
| 120 nmol | Daily for 3 days | Sprague-Dawley | Attenuated mechanical allodynia and reduced microglia activation in a bone cancer pain model.[5] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects primarily by acting as an antagonist at the sigma-1 receptor (σ1R), a chaperone protein located at the endoplasmic reticulum-mitochondria interface.[6] Its antagonism of σ1R modulates downstream signaling cascades, notably affecting N-methyl-D-aspartate (NMDA) receptor function and microglial activation.
Modulation of NMDA Receptor Signaling
This compound has been shown to inhibit the phosphorylation of the NR1 subunit of the NMDA receptor. This action is significant as NMDA receptor activation is crucial for synaptic plasticity and pain transmission. By preventing the sensitization of NMDA receptors, this compound can attenuate pain responses.
Caption: this compound antagonism of the Sigma-1 receptor, inhibiting NMDA receptor phosphorylation.
Modulation of Microglia Activation
In models of neuroinflammation and pain, this compound has been demonstrated to suppress the activation of microglia. This is characterized by a reduction in the release of pro-inflammatory cytokines such as TNF-α and a decrease in the production of reactive oxygen species (ROS). Furthermore, this compound can inhibit the phosphorylation of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.
Caption: this compound modulates microglia activation, reducing pro-inflammatory signaling.
Experimental Protocols
The following are detailed methodologies for the preparation and administration of this compound in rats for key in vivo experiments.
Preparation of this compound Solution
Materials:
-
This compound dihydrobromide powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the rats.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolve the powder in a sterile 0.9% saline solution to the desired final concentration.[3] Ensure the volume for injection is appropriate for the administration route.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Prepare the solution fresh on the day of the experiment to ensure stability and sterility.
Intraperitoneal (i.p.) Injection Protocol
Materials:
-
Prepared this compound solution
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol swabs
-
Appropriate animal restraint device
Procedure:
-
Gently restrain the rat. For a one-person technique, firmly grasp the rat by the scruff of the neck and allow the body to rest in the palm of your hand. For a two-person technique, one person restrains the animal while the other performs the injection.
-
Position the rat on its back with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, minimizing the risk of puncture.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Swab the injection site with a 70% ethanol swab and allow it to dry.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and re-insert at a different site with a fresh needle and syringe.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions post-injection.
Caption: Workflow for intraperitoneal injection of this compound in rats.
Intrathecal (i.t.) Injection Protocol
Note: This is a more complex procedure that requires surgical skill and appropriate anesthesia. It is recommended to be performed by trained personnel.
Materials:
-
Prepared this compound solution
-
Anesthetic agent (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps)
-
Hamilton syringe with a 30-gauge needle
-
Surgical sutures or staples
-
Antiseptic solution
-
Heating pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.
-
Shave and disinfect the surgical area over the lumbosacral region.
-
Make a small midline incision to expose the vertebrae.
-
Carefully insert the 30-gauge needle attached to a Hamilton syringe between the L5 and L6 vertebrae to access the subarachnoid space. A characteristic tail-flick response upon needle entry confirms correct placement.
-
Slowly inject the desired volume of the this compound solution (typically 5-10 µL).
-
Carefully withdraw the needle.
-
Close the incision with sutures or surgical staples.
-
Allow the rat to recover from anesthesia on a heating pad to maintain body temperature.
-
Monitor the animal closely for any signs of motor impairment or distress post-surgery.
Caption: Workflow for intrathecal injection of this compound in rats.
References
- 1. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of BD 1047, a sigma1 receptor antagonist, in the animal models predictive of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Sigma-1 Receptor Alleviates ER-Associated Cell Death and Microglia Activation in Traumatically Injured Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sigma-1 Receptor Antagonist BD1047 Reduces Mechanical Allodynia in a Rat Model of Bone Cancer Pain through the Inhibition of Spinal NR1 Phosphorylation and Microglia Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of BD-1047 in a Capsaicin-Induced Headache Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine and other primary headache disorders are debilitating neurological conditions characterized by severe head pain. A key underlying mechanism is the activation of the trigeminovascular system. Preclinical research often utilizes models that mimic this activation to investigate potential therapeutics. Intracisternal or dural application of capsaicin, the pungent component of chili peppers, serves as a robust model for inducing headache-like pain in rodents.[1][2][3] Capsaicin activates Transient Receptor Potential Vanilloid 1 (TRPV1) receptors on trigeminal sensory neurons, leading to the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and subsequent neurogenic inflammation and pain signaling.[4][5][6]
The sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein, has emerged as a promising target for pain modulation.[7][8] It is implicated in central sensitization, a key component of chronic pain states, through its interaction with various ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor.[1][2][8] BD-1047 is a selective σ1 receptor antagonist that has shown antinociceptive effects in various pain models.[1][2][9]
These application notes provide a detailed protocol for utilizing this compound in a capsaicin-induced headache model in rats. The presented data and methodologies are based on preclinical findings and are intended to guide researchers in designing and executing similar studies to evaluate the potential of σ1 receptor antagonists as a therapeutic strategy for headache.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound pretreatment on capsaicin-induced headache-like behaviors and neuronal activation in rats.
Table 1: Effect of this compound on Capsaicin-Induced Face Grooming Behavior
| Treatment Group | Dose (nmol/rat, i.c.) | Mean Face Grooming Bouts (± SEM) |
| Vehicle + Vehicle | - | 11.5 ± 3.3 |
| Vehicle + Capsaicin | 10 | 101.6 ± 17.7 |
| This compound + Capsaicin | 10 | 75.4 ± 12.1* |
| This compound + Capsaicin | 30 | 48.2 ± 9.5 |
| This compound + Capsaicin | 100 | 25.7 ± 6.8 |
*p<0.05, **p<0.01 compared to the Vehicle + Capsaicin group. Data adapted from a study in rats.[1]
Table 2: Effect of this compound on Capsaicin-Induced Fos-like Immunoreactivity (Fos-LI) in the Trigeminal Nucleus Caudalis (TNC)
| Treatment Group | Dose (nmol/rat, i.c.) | Mean Number of Fos-LI Cells in TNC (± SEM) |
| Vehicle + Vehicle | - | 33.8 ± 3.1 |
| Vehicle + Capsaicin | 10 | 124.1 ± 7.4 |
| This compound + Capsaicin | 10 | 98.5 ± 6.2* |
| This compound + Capsaicin | 30 | 72.3 ± 5.9 |
| This compound + Capsaicin | 100 | 50.8 ± 4.5 |
*p<0.05, **p<0.01 compared to the Vehicle + Capsaicin group. Data adapted from a study in rats.[1]
Experimental Protocols
Animal Model and Housing
-
Species: Adult male Sprague-Dawley rats (220-250 g).
-
Housing: House animals in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facilities for at least one week before the experiment.
Drug Preparation
-
Capsaicin Solution: Dissolve capsaicin (Sigma-Aldrich) in a vehicle of 10% ethanol, 10% Tween 80, and 80% saline to a final concentration for intracisternal (i.c.) injection (e.g., 10 nmol in a volume of 10 µL).[1] Prepare fresh on the day of the experiment.
-
This compound Solution: Dissolve this compound dihydrobromide (Tocris Bioscience) in sterile saline for intracisternal (i.c.) injection. Prepare various concentrations to achieve the desired doses (e.g., 10, 30, and 100 nmol in a volume of 10 µL).[1]
Experimental Workflow
Intracisternal Injection Procedure
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Place the animal in a stereotaxic frame with its head flexed downwards.
-
Make a small incision over the occipital bone to expose the cisterna magna.
-
Carefully insert a 30-gauge needle connected to a Hamilton syringe through the atlanto-occipital membrane into the cisterna magna.
-
Infuse the prepared solution (vehicle, this compound, or capsaicin) slowly over 1-2 minutes to avoid an increase in intracranial pressure.
-
Withdraw the needle and suture the incision.
-
Allow the animal to recover from anesthesia in a warm, clean cage.
Behavioral Assessment: Face Grooming
-
Immediately after capsaicin or vehicle injection, place the rat in a clear observation chamber.
-
Videotape the animal's behavior for a set period (e.g., 30 minutes).
-
An observer blinded to the treatment groups should later score the number of face grooming bouts. A face grooming bout is defined as a series of strokes of the forepaws over the face.[1]
Immunohistochemistry for Fos Protein
-
Two hours after capsaicin or vehicle injection, deeply anesthetize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Dissect the brainstem and post-fix it in 4% paraformaldehyde overnight, followed by cryoprotection in 30% sucrose in PBS.
-
Cut coronal sections (e.g., 30 µm) of the trigeminal nucleus caudalis (TNC) using a cryostat.
-
Process the free-floating sections for Fos-like immunoreactivity (Fos-LI) using a standard avidin-biotin-peroxidase complex method.
-
Incubate sections with a primary antibody against Fos (e.g., rabbit anti-c-Fos).
-
Follow with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG).
-
Amplify the signal with an avidin-biotin-peroxidase complex (ABC kit).
-
Visualize the immunoreactivity using diaminobenzidine (DAB) as the chromogen.
-
-
Mount the sections on slides, dehydrate, and coverslip.
-
Count the number of Fos-LI nuclei in the superficial laminae of the TNC using a light microscope.
Signaling Pathway
The diagram below illustrates the proposed signaling pathway involved in capsaicin-induced headache and the modulatory role of this compound.
Discussion
The data presented demonstrate that the σ1 receptor antagonist this compound dose-dependently attenuates both the behavioral (face grooming) and neuronal (Fos-LI in the TNC) responses to intracisternal capsaicin administration in rats.[1] This suggests that σ1 receptors play a crucial role in the central processing of nociceptive signals originating from the trigeminovascular system.
The proposed mechanism of action involves the modulation of NMDA receptor function. Activation of σ1 receptors is known to potentiate NMDA receptor activity, leading to increased calcium influx and subsequent phosphorylation of the NR1 subunit (pNR1), a key step in central sensitization.[1][2] By antagonizing the σ1 receptor, this compound likely reduces this potentiation, thereby dampening the downstream signaling cascade that leads to the perception of headache.
These protocols and findings provide a solid foundation for further investigation into the therapeutic potential of σ1 receptor antagonists for the treatment of migraine and other primary headache disorders. Researchers can adapt these methods to screen other compounds, investigate different endpoints such as mechanical allodynia using the von Frey test, or explore the role of σ1 receptors in different headache models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Intracisternal capsaicin: selective degeneration of chemosensitive primary sensory afferents in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Galcanezumab modulates Capsaicin-induced C-fiber reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.3. Orofacial Pain Sensitivity Tested with von Frey filaments [bio-protocol.org]
- 8. Assessing Orofacial Pain Behaviors in Animal Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for BD-1047 in Bone Cancer Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BD-1047, a selective sigma-1 receptor (σ1R) antagonist, in preclinical research models of bone cancer pain. The protocols and data presented are synthesized from published studies to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar compounds.
Introduction
Bone cancer pain is a debilitating condition experienced by a significant percentage of cancer patients, particularly those with late-stage disease.[1][2] It is a complex pain state involving inflammatory, neuropathic, and skeletal mechanisms.[1][2] Current treatments, primarily opioids, often provide incomplete relief and are associated with significant side effects.[3][4] The sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum, has emerged as a promising therapeutic target for various pain conditions, including neuropathic and cancer-related pain.[5][6][7] this compound is a selective antagonist of the σ1R and has been investigated for its antinociceptive effects in models of bone cancer pain.[5][8]
Mechanism of Action
In the context of bone cancer pain, the expression of σ1R is upregulated in the spinal cord.[5][8] The administration of this compound has been shown to attenuate mechanical allodynia by inhibiting key downstream signaling events. Specifically, this compound reduces the phosphorylation of the N-methyl-D-aspartate (NMDA) receptor subunit NR1 and suppresses the activation of microglia in the spinal cord.[5][8] This, in turn, inhibits subsequent calcium-dependent signaling pathways that contribute to central sensitization and pain hypersensitivity.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from a preclinical study investigating the effects of this compound in a rat model of bone cancer pain.
Table 1: this compound Administration Protocol
| Parameter | Value | Reference |
| Drug | This compound (Sigma-1 Receptor Antagonist) | [5][8] |
| Animal Model | Sprague-Dawley rats with Walker 256 mammary gland carcinoma cell implantation into the intramedullary space of the right tibia | [5][8] |
| Route of Administration | Intrathecal (i.t.) injection | [5][8] |
| Dosage | 120 nmol in 20 µL | [5][8] |
| Frequency | Once daily for 3 consecutive days | [5][8] |
| Treatment Schedule | Days 5, 6, and 7 post-tumor cell inoculation | [5][8] |
Table 2: Efficacy of this compound on Mechanical Allodynia
| Treatment Group | Paw Withdrawal Threshold (PWT) on Day 7 (grams) | Statistical Significance vs. BCP + NS Group | Reference |
| Sham + Normal Saline (NS) | ~15 g | N/A | [8][9] |
| Bone Cancer Pain (BCP) + NS | ~4 g | N/A | [8][9] |
| BCP + this compound | ~10 g | p < 0.01 | [8][9] |
| Sham + this compound | ~15 g | No significant difference from Sham + NS | [8] |
Table 3: Effect of this compound on Spinal Cord Biomarkers
| Biomarker | Change in BCP Rats (vs. Sham) | Effect of this compound Treatment | Reference |
| c-Fos | Strikingly increased | Suppressed the upregulation | [5][8] |
| Phosphorylated NR1 (p-NR1) | Increased | Suppressed the upregulation | [8] |
| Phosphorylated ERK (p-ERK) | Increased | Suppressed the upregulation | [8] |
| Microglial Activation | Increased | Reduced | [5] |
Experimental Protocols
Animal Model of Bone Cancer Pain
A commonly used and validated preclinical model is the intramedullary injection of cancer cells into the tibia of rodents.[5][10]
-
Cell Line: Walker 256 mammary gland carcinoma cells are cultured under standard conditions.
-
Animals: Adult male Sprague-Dawley rats are used.
-
Surgical Procedure:
-
Anesthetize the rat following approved institutional protocols.
-
Make a small incision over the proximal end of the right tibia to expose the tibial plateau.
-
Create a small hole in the tibial plateau using a 23-gauge needle to access the intramedullary space.
-
Inject a suspension of Walker 256 cells (e.g., 2 x 10^5 cells in 10 µL of sterile saline) into the tibial cavity.
-
Seal the hole with bone wax and suture the incision.
-
The sham group undergoes the same surgical procedure but receives an injection of sterile saline instead of cancer cells.
-
-
Post-operative Care: Administer analgesics as required for post-surgical pain and monitor the animals for signs of distress.
Behavioral Assessment of Pain (Mechanical Allodynia)
Mechanical allodynia, a key feature of bone cancer pain, is assessed by measuring the paw withdrawal threshold (PWT) in response to a mechanical stimulus.
-
Apparatus: Use von Frey filaments of logarithmically incremental stiffness.
-
Procedure:
-
Place the animals in individual transparent plastic cages on a wire mesh floor and allow them to acclimate for at least 30 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw on the tumor-bearing side.
-
Start with a filament of low force and progressively increase the force until a withdrawal response is elicited.
-
A positive response is defined as a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
Timeline: Measure the baseline PWT before surgery and then at regular intervals (e.g., days 5, 7, 10, 14, and 21) post-inoculation.
Intrathecal Administration of this compound
-
Procedure:
-
Briefly anesthetize the rats with isoflurane.
-
Perform a lumbar puncture between the L5 and L6 vertebrae using a 30-gauge needle attached to a microsyringe.
-
A flick of the tail indicates successful entry into the intrathecal space.
-
Inject a 20 µL volume of this compound solution (120 nmol) or vehicle (normal saline).
-
Immunohistochemistry for Spinal Cord Biomarkers
-
Tissue Collection: On the designated day (e.g., day 7), deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde.
-
Tissue Processing:
-
Extract the lumbar spinal cord (L4-L6 segments).
-
Post-fix the tissue in 4% paraformaldehyde overnight and then transfer to a 30% sucrose solution for cryoprotection.
-
Cut transverse sections (e.g., 30 µm) on a cryostat.
-
-
Staining:
-
Block the sections with a blocking solution (e.g., containing normal goat serum and Triton X-100).
-
Incubate with primary antibodies against c-Fos, p-NR1, and a marker for microglia (e.g., Iba-1) overnight at 4°C.
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount the sections on slides and coverslip with a mounting medium.
-
-
Analysis:
-
Capture images of the dorsal horn of the spinal cord using a fluorescence microscope.
-
Quantify the number of immunoreactive cells or the fluorescence intensity using image analysis software.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound mechanism in alleviating bone cancer pain.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound evaluation.
References
- 1. Targeting the S1P/S1PR1 axis mitigates cancer-induced bone pain and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cause and possible relief of cancer bone pain found [bionity.com]
- 3. Opioid - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Ion channels in cancer-induced bone pain: from molecular mechanisms to clinical applications [frontiersin.org]
- 5. Sigma-1 Receptor Antagonist BD1047 Reduces Mechanical Allodynia in a Rat Model of Bone Cancer Pain through the Inhibition of Spinal NR1 Phosphorylation and Microglia Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neoplasiaresearch.com [neoplasiaresearch.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
Application Notes and Protocols: Intrathecal Injection of BD-1047 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: BD-1047 is a potent and selective sigma-1 (σ1) receptor antagonist widely used in preclinical research to investigate the role of this receptor in various physiological and pathological processes.[1][2] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in cellular signaling, neuroplasticity, and the modulation of various neurotransmitter systems.[3] Antagonism of the sigma-1 receptor by this compound has shown potential therapeutic effects in models of neuropathic pain, psychosis, and neurodegenerative diseases.[1][3][4] Intrathecal (i.t.) administration allows for the direct delivery of this compound to the spinal cord, making it a valuable technique for studying its effects on spinal nociceptive processing.
Mechanism of Action: this compound exerts its effects by binding to and inhibiting the sigma-1 receptor. In the context of pain signaling in the spinal cord, the sigma-1 receptor is known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors.[5] By antagonizing the sigma-1 receptor, this compound can prevent the potentiation of NMDA receptor function, thereby reducing central sensitization and pain hypersensitivity.[2][5][6] Specifically, studies have shown that intrathecal this compound can block increases in the expression and phosphorylation of the NMDA receptor subunit 1 (NR1) in the spinal dorsal horn, a key process in the development of neuropathic pain.[6][7] This action is associated with the attenuation of pain behaviors like mechanical allodynia.[6][8]
Signaling Pathway of this compound in Pain Modulation
Caption: Antagonistic action of this compound on the Sigma-1 receptor, inhibiting NMDA receptor modulation.
Quantitative Data Summary
The following table summarizes quantitative data from preclinical studies involving this compound administration in rodents.
| Compound | Animal Model | Route of Admin. | Dose Range | Key Findings | Reference |
| This compound | Mouse (formalin test) | Intrathecal (i.t.) | 10-100 nmol | Dose-dependently reduced the second phase of formalin-induced pain; reduced Fos and pNR1 expression.[7] | [7] |
| This compound | Rat (neuropathic pain - CCI) | Intrathecal (i.t.) | 30 nmol (twice daily) | Attenuated mechanical allodynia during the induction phase; blocked CCI-induced increase in NR1 expression.[6] | [6] |
| This compound | Rat (bone cancer pain) | Intrathecal (i.t.) | 120 nmol (daily for 3 days) | Attenuated mechanical allodynia and reduced activation of microglial cells and NR1.[8] | [8] |
| This compound | Mouse (orofacial formalin model) | Intraperitoneal (i.p.) | 1, 3, 10 mg/kg | High dose (10 mg/kg) produced significant anti-nociceptive effects and decreased pp38-ir cells.[9] | [9] |
| This compound | Mouse (forced swim test) | Intraperitoneal (i.p.) | 5 mg/kg | Attenuated the antidepressant-like effects of sigma-1 receptor agonists.[10] | [10] |
Detailed Experimental Protocol: Intrathecal Injection in Mice
This protocol describes the direct lumbar puncture method for a single intrathecal injection in mice, a common and minimally invasive technique.[11][12]
Materials:
-
This compound dihydrobromide
-
Vehicle (e.g., sterile 0.9% saline)
-
Anesthetic (e.g., Isoflurane)
-
30-gauge, 0.5-inch needle attached to a 10 or 25 µL Hamilton syringe
-
Animal clippers
-
70% Ethanol
-
Heating pad
-
Recovery cage
Procedure:
-
Drug Preparation:
-
Dissolve this compound dihydrobromide in the chosen vehicle to the desired final concentration. Note: Solubility should be confirmed. Sonication may be required.
-
Prepare the solution fresh on the day of the experiment.
-
Draw 5 µL of the this compound solution into the Hamilton syringe.[13] Ensure there are no air bubbles.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Shave a small area of fur over the lumbar region of the back.
-
Wipe the shaved area with 70% ethanol.
-
-
Positioning:
-
Injection Site Identification:
-
Intrathecal Injection:
-
Securely hold the mouse by pinching the hips.[14]
-
Insert the 30G needle into the intervertebral space between L5 and L6 at an angle of approximately 20-30 degrees to the spine.[11][12]
-
A characteristic tail-flick or a slight dural pop indicates successful entry into the intrathecal space.[13][14]
-
Slowly inject the 5 µL volume over 5-10 seconds.
-
Hold the needle in place for an additional 5-10 seconds to prevent backflow of the injectate.
-
Withdraw the needle smoothly.
-
-
Recovery:
-
Place the mouse in a clean, warm cage and monitor it until it has fully recovered from anesthesia. A heating pad can be used to maintain body temperature.
-
Observe the mouse for any signs of motor impairment or distress. Normal motor function should return shortly after recovery from anesthesia.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for intrathecal injection of this compound in a mouse model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Effect of BD 1047, a sigma1 receptor antagonist, in the animal models predictive of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrathecal injection of the sigma(1) receptor antagonist BD1047 blocks both mechanical allodynia and increases in spinal NR1 expression during the induction phase of rodent neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intrathecal treatment with sigma1 receptor antagonists reduces formalin-induced phosphorylation of NMDA receptor subunit 1 and the second phase of formalin test in mice. | Semantic Scholar [semanticscholar.org]
- 8. Sigma-1 Receptor Antagonist BD1047 Reduces Mechanical Allodynia in a Rat Model of Bone Cancer Pain through the Inhibition of Spinal NR1 Phosphorylation and Microglia Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. forum.painresearcher.net [forum.painresearcher.net]
- 14. Fig. 1, [Intrathecal injection procedures. (a) Setup...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Radioligand Binding Assay for BD-1047
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD-1047 is a potent and selective antagonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] The sigma-1 receptor is implicated in a variety of cellular functions and is a therapeutic target for numerous central nervous system disorders.[3] Characterizing the binding affinity of compounds like this compound to the sigma-1 receptor is a critical step in drug discovery and development. This document provides detailed protocols for an in vitro radioligand binding assay to determine the binding affinity of this compound for the sigma-1 receptor.
Data Presentation
The binding affinity of this compound for sigma receptors is typically determined through competitive radioligand binding assays. The key quantitative measure is the inhibition constant (Ki), which represents the affinity of the unlabeled ligand (this compound) for the receptor.
| Compound | Receptor Subtype | Radioligand | Tissue Source | Ki (nM) |
| This compound | Sigma-1 (σ1) | --INVALID-LINK---pentazocine | Not specified in all sources | 0.9[4] |
| This compound | Sigma-1 (σ1) | Not specified | Not specified | 0.93[5] |
| This compound | Sigma-2 (σ2) | Not specified | Not specified | 47[5] |
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the Ki of this compound for the sigma-1 receptor. The protocol is adapted from established methods for sigma-1 receptor binding assays.[3][6]
Materials and Reagents
-
Test Compound: this compound dihydrobromide (C₁₃H₂₀Cl₂N₂ · 2HBr, MW: 437.04 g/mol )[7]
-
Radioligand: --INVALID-LINK---pentazocine (Specific Activity: ~34 Ci/mmol)[6]
-
Receptor Source: Guinea pig liver membranes are recommended due to their high expression of sigma-1 receptors.[6] Alternatively, rat brain homogenates or cell lines expressing the sigma-1 receptor can be used.[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Determiner: Haloperidol (10 µM final concentration)[6][9]
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B)
-
Polyethyleneimine (PEI): 0.5% solution for pre-soaking filters
-
Standard laboratory equipment (pipettes, centrifuges, 96-well plates, filter harvester, liquid scintillation counter)
Membrane Preparation (from Guinea Pig Liver)
-
Euthanize a guinea pig according to approved animal welfare protocols.
-
Excise the liver and place it in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[10]
-
Wash the pellet by resuspending in fresh, ice-cold homogenization buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane aliquots at -80°C until use.
Competitive Radioligand Binding Assay
-
Preparation:
-
Prepare a stock solution of this compound.
-
Prepare serial dilutions of this compound in assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Prepare a working solution of --INVALID-LINK---pentazocine in assay buffer at a concentration near its Kd for the sigma-1 receptor (e.g., 3 nM final concentration).[11]
-
Thaw the membrane preparation on ice and dilute to the desired concentration in assay buffer (e.g., 100 µg protein per well).[11]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, --INVALID-LINK---pentazocine solution, and the membrane preparation.
-
Non-specific Binding: Add assay buffer, --INVALID-LINK---pentazocine solution, 10 µM haloperidol, and the membrane preparation.
-
Competitive Binding: Add the corresponding this compound dilution, --INVALID-LINK---pentazocine solution, and the membrane preparation.
-
-
Incubation:
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Inhibition Curve:
-
Plot the percentage of specific binding of --INVALID-LINK---pentazocine against the logarithm of the concentration of this compound.
-
-
Determine IC50:
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Use the Cheng-Prusoff equation to calculate the inhibition constant (Ki): Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand (--INVALID-LINK---pentazocine).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro radioligand binding assay.
Signaling Pathway/Binding Interaction
Caption: Competitive binding of this compound at the sigma-1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BD 1047 dihydrobromide | σ1 Receptors | Tocris Bioscience [tocris.com]
- 8. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BD-1047 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of BD-1047, a selective sigma-1 (σ1) receptor antagonist, in cell culture experiments. The information is intended to assist researchers in pharmacology, neuroscience, and drug development in utilizing this compound for in vitro studies.
Introduction
This compound is a potent and selective antagonist of the sigma-1 receptor, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[1] By inhibiting the sigma-1 receptor, this compound allows for the investigation of its role in various cellular processes, including calcium signaling, ion channel modulation, and cell survival.[2] Its utility has been demonstrated in various research areas, including neuroscience, oncology, and ophthalmology.[3][4][5]
Chemical Properties and Storage
A summary of the key chemical properties of this compound dihydrobromide is provided in the table below.
| Property | Value | Citations |
| Molecular Formula | C₁₃H₂₀Cl₂N₂ · 2HBr | [4] |
| Molecular Weight | 437.04 g/mol | [4] |
| Appearance | White to off-white powder | [4] |
| Solubility | Soluble in Water (up to 100 mM) and DMSO (up to 100 mM) | [5] |
| Storage Conditions | Store at +4°C, desiccated. For long-term storage, -20°C is recommended. | [6] |
| Stability | Stock solutions are stable for up to 1 month at -20°C or 6 months at -80°C. Avoid repeated freeze-thaw cycles. | [6] |
Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution of this compound that can be further diluted to working concentrations for cell culture experiments.
Materials:
-
This compound dihydrobromide powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
Protocol:
-
Determine the Desired Stock Concentration: A common stock concentration is 10 mM.
-
Calculate the Required Mass: Use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) Example for a 10 mM stock in 1 mL: Mass (mg) = 10 mM x 1 mL x 437.04 g/mol / 1000 = 4.37 mg
-
Weigh the Compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in Solvent: Add the appropriate volume of DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 4.37 mg of this compound.
-
Ensure Complete Dissolution: Vortex the solution gently until the powder is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[6]
-
Sterilization (Optional but Recommended): While DMSO at high concentrations is generally sterile, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if desired.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of tumor cell growth by Sigma1 ligand mediated translational repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma receptor antagonists inhibit human lens cell growth and induce pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for BD-1047 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BD-1047, a selective sigma-1 receptor antagonist, in rodent models for behavioral research. This document includes recommended dosage ranges, detailed experimental protocols for key behavioral assays, and an overview of the compound's mechanism of action.
Introduction
This compound, or N'-(2-(3,4-dichlorophenyl)ethyl)-N,N-dimethyl-ethane-1,2-diamine, is a potent and selective antagonist of the sigma-1 (σ₁) receptor, with a lower affinity for the sigma-2 (σ₂) receptor.[1] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide range of neurological and psychiatric conditions.[2] this compound is a valuable pharmacological tool for investigating the role of the sigma-1 receptor in various physiological and pathological processes, including pain, psychosis, and drug addiction.[3][4]
Mechanism of Action
This compound exerts its effects by binding to and inhibiting the sigma-1 receptor. This antagonism modulates downstream signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in pain signaling and central sensitization.[3][5] By blocking the sigma-1 receptor, this compound can attenuate nociceptive responses and alter behavioral phenotypes associated with neuropsychiatric disorders.
Data Presentation: Dosage and Administration
The following tables summarize the dosages of this compound used in various behavioral studies in rodents. The intraperitoneal (i.p.) route of administration is most common.
Table 1: this compound Dosage in Mice
| Behavioral Test | Strain | Dosage Range (mg/kg) | Administration Route | Key Findings | Reference(s) |
| Orofacial Formalin Test | Male ICR | 1, 3, 10 | Intraperitoneal (i.p.) | 10 mg/kg significantly reduced nociceptive responses in both phases. | [3] |
| Methamphetamine-Induced Stereotypy | Male ddY | 10 | Intraperitoneal (i.p.) | Altered the pattern of stereotypy, shifting from biting to sniffing. | [4][6] |
| Models of Psychosis | Albino | Not specified | Not specified | Attenuated apomorphine-induced climbing and phencyclidine-induced head twitches. | [7][8] |
| Forced Swim Test | Not specified | 5 | Intraperitoneal (i.p.) | Used to antagonize the effects of sigma-1 receptor agonists. |
Table 2: this compound Dosage in Rats
| Behavioral Test | Strain | Dosage Range | Administration Route | Key Findings | Reference(s) |
| Dystonia Model | Sprague-Dawley | Dose-dependent | Unilateral microinjection into the red nucleus | Attenuated dystonia produced by sigma ligands. | [1] |
| Bone Cancer Pain | Sprague-Dawley | 120 nmol | Intrathecal | Attenuated mechanical allodynia and reduced c-Fos expression. | [9] |
| Models of Psychosis | Wistar | Not specified | Not specified | Attenuated phencyclidine-induced head twitches. | [7][8] |
Experimental Protocols
Below are detailed protocols for key behavioral experiments involving this compound.
Orofacial Formalin Test in Mice
This model is used to assess orofacial nociception.
Materials:
-
This compound
-
Saline (vehicle)
-
5% formalin solution
-
Microsyringe
-
Observation chambers
-
Video recording equipment (optional)
Procedure:
-
Animal Habituation: Acclimate male ICR mice to the testing environment for at least 30 minutes before the experiment.
-
Drug Preparation: Dissolve this compound in saline to the desired concentrations (e.g., 1, 3, and 10 mg/kg).
-
Drug Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before the formalin injection.[3]
-
Formalin Injection: Subcutaneously inject 10 µL of 5% formalin into the right upper lip of the mouse using a microsyringe.[3]
-
Behavioral Observation: Immediately after the formalin injection, place the mouse in an observation chamber and record the total time spent rubbing the orofacial area with the ipsilateral forepaw or hindpaw for 45 minutes.[3] The response is typically biphasic: the first phase occurs within the first 5 minutes, and the second phase from 15 to 45 minutes.
-
Data Analysis: Compare the duration of rubbing behavior between the this compound-treated groups and the vehicle-treated group for both phases.
Methamphetamine-Induced Stereotypy in Mice
This model is used to study the effects of drugs on stereotyped behaviors, which can be relevant to psychosis and stimulant abuse.
Materials:
-
This compound
-
Methamphetamine (METH)
-
Saline (vehicle)
-
Observation cages
Procedure:
-
Animal Habituation: Acclimate male ddY mice to the observation cages.
-
Drug Preparation: Dissolve this compound (10 mg/kg) and METH (10 mg/kg) in saline.[4]
-
Drug Administration: Administer this compound or vehicle (saline) i.p. 30 minutes before the METH injection.[4]
-
METH Administration: Administer METH (10 mg/kg) i.p.
-
Behavioral Observation: Immediately after METH injection, observe and score the stereotyped behaviors (e.g., biting, sniffing, head bobbing, circling) for a period of 60 minutes.[4]
-
Data Analysis: Analyze the frequency and duration of each stereotyped behavior and compare the behavioral patterns between the this compound-treated and vehicle-treated groups.
Forced Swim Test in Rodents
This test is commonly used to screen for antidepressant-like activity.
Materials:
-
This compound
-
Saline (vehicle)
-
Cylindrical water tanks (e.g., 30 cm height x 20 cm diameter for mice)[10]
-
Water at a controlled temperature (24-30°C)[11]
Procedure:
-
Animal Habituation: Handle the animals for a few days before the test.
-
Drug Preparation: Dissolve this compound in saline.
-
Drug Administration: Administer this compound or vehicle i.p. at a specified time before the test (e.g., 15 minutes for antagonism studies).
-
Test Session: Place the mouse or rat in the water-filled cylinder for a 6-minute session. The water level should be high enough to prevent the animal from touching the bottom with its tail or paws (e.g., 15 cm for mice).[10]
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with movements limited to those necessary to keep the head above water.
-
Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups.
Conclusion
This compound is a critical tool for elucidating the role of the sigma-1 receptor in rodent behavior. The provided dosages and protocols offer a starting point for designing and conducting robust behavioral studies. Researchers should carefully consider the specific research question, rodent species and strain, and behavioral paradigm when determining the optimal experimental parameters.
References
- 1. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma1 receptor antagonists determine the behavioral pattern of the methamphetamine-induced stereotypy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. Effect of BD 1047, a sigma1 receptor antagonist, in the animal models predictive of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sigma-1 Receptor Antagonist BD1047 Reduces Mechanical Allodynia in a Rat Model of Bone Cancer Pain through the Inhibition of Spinal NR1 Phosphorylation and Microglia Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
Application Notes & Protocols: Western Blot Analysis of Cellular Responses to BD-1047 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD-1047 is a potent and selective sigma-1 receptor (σ1R) antagonist widely used in preclinical research to investigate the role of σ1R in various physiological and pathological processes.[1][2] The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cell survival pathways.[3] Antagonism of σ1R by this compound has been shown to impact neuropathic pain, neuroprotection, and cellular stress responses, making it a valuable tool in drug discovery and development.[1][3][4]
Western blotting is an indispensable technique for elucidating the molecular mechanisms underlying the effects of pharmacological agents like this compound.[5][6] It allows for the sensitive and specific detection and quantification of changes in the expression levels and post-translational modifications (e.g., phosphorylation) of key proteins within targeted signaling cascades.[6][7] This document provides a detailed protocol for performing Western blot analysis on samples from cells or tissues treated with this compound, along with examples of protein targets and expected outcomes based on published research.
Mechanism of Action and Key Signaling Pathways
This compound exerts its effects by binding to and inhibiting the sigma-1 receptor. This antagonism can trigger a cascade of downstream events, influencing several critical signaling pathways. Understanding these pathways is crucial for selecting appropriate protein targets for Western blot analysis.
-
Pain and Nociception: this compound has been shown to reduce pain by modulating the phosphorylation of key signaling molecules. For instance, it decreases the phosphorylation of p38 MAP Kinase (p-p38) and the NR1 subunit of the NMDA receptor (p-NR1) in the spinal cord and trigeminal nucleus caudalis.[4][8][9]
-
Cellular Stress and Survival: The σ1R is implicated in managing ER stress and regulating apoptosis and autophagy.[3][10] Treatment with this compound can modulate the expression of proteins involved in the Unfolded Protein Response (UPR), such as BiP and CHOP, as well as markers for apoptosis (e.g., cleaved caspases) and autophagy (e.g., LC3-II).[7][11][12][13]
-
Neurotransmission and Plasticity: this compound can alter the expression of proteins involved in neuronal signaling and growth, including the mammalian target of rapamycin (mTOR), Ca2+/calmodulin-dependent protein kinase 2γ (Camk2γ), and glycogen synthase kinase-3β (GSK-3β).[14][15]
Data Presentation: Expected Protein Expression Changes
The following table summarizes potential protein expression and phosphorylation changes that can be quantified by Western blot following this compound treatment, based on existing literature. This data is illustrative and actual results will depend on the specific experimental model and conditions.
| Pathway | Protein Target | Expected Change with this compound | References |
| Pain Signaling | Phospho-p38 MAPK | Decrease | [8] |
| Phospho-NR1 (NMDA Receptor) | Decrease | [9] | |
| c-Fos | Decrease | [4][8] | |
| Neuronal Signaling | mTOR | Decrease | [14][15] |
| Camk2γ | Decrease | [14][15] | |
| GSK-3β | Increase | [14][15] | |
| ER Stress (UPR) | BiP (GRP78) | Modulation (Context-dependent) | [10][11] |
| CHOP | Modulation (Context-dependent) | [11][16][17] | |
| Phospho-IRE1α | Modulation (Context-dependent) | [17] | |
| Apoptosis | Cleaved Caspase-3 | Modulation (Context-dependent) | [7][18] |
| Cleaved PARP | Modulation (Context-dependent) | [7][18] | |
| Bcl-2 / Bax Ratio | Modulation (Context-dependent) | [7][18] | |
| Autophagy | LC3-II / LC3-I Ratio | Modulation (Context-dependent) | [12][19] |
| p62 (SQSTM1) | Modulation (Context-dependent) | [12][19] |
Detailed Experimental Protocols
This section provides a comprehensive protocol for analyzing protein expression changes in cultured cells after this compound treatment.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., Neuro-2a, SH-SY5Y, primary neurons) at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM).
-
Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound dose).
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.[20]
Protein Extraction (Cell Lysis)
All steps should be performed on ice to minimize protein degradation.[21][22]
-
Washing: After incubation, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[21]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each plate (e.g., 100 µL for a 6-well plate).[20]
-
Scraping and Collection: Use a cell scraper to detach the cells in the lysis buffer and transfer the resulting lysate to a pre-chilled microcentrifuge tube.[21]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.[21]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Store at -80°C for long-term use or proceed to the next step.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay, following the manufacturer's instructions.[23]
-
Standardization: Based on the concentrations, calculate the volume of each lysate needed to load an equal amount of total protein (typically 20-40 µg) per lane in the subsequent gel electrophoresis step.[5]
SDS-PAGE (Gel Electrophoresis)
-
Sample Preparation: Mix the calculated volume of protein lysate with 4X Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[21]
-
Loading: Load equal amounts of protein into the wells of an SDS-polyacrylamide gel. Include a pre-stained molecular weight marker in one lane to monitor protein separation and size.
-
Electrophoresis: Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Procedure: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[24]
-
Verification: After transfer, you can briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm a successful and even transfer. Destain with TBST before proceeding.
Immunoblotting
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.[24]
-
Primary Antibody Incubation: Dilute the primary antibody specific to your target protein in the blocking buffer at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[5][24]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[24]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
Signal Detection and Analysis
-
Detection: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol and incubate the membrane in the substrate for 1-5 minutes.[5]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system (e.g., a CCD camera-based imager).[5][25]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to that of a loading control protein (e.g., β-actin, GAPDH, or α-tubulin) to correct for variations in protein loading.[5]
Recommended Primary Antibodies
Choosing a high-quality, validated primary antibody is critical for a successful Western blot.[26][27]
| Target Protein | Host Species (Example) | Application Focus |
| Phospho-p38 MAPK (Thr180/Tyr182) | Rabbit | Pain Signaling, Inflammation |
| p38 MAPK (Total) | Mouse | Loading control for phospho-protein |
| Phospho-NR1 (Ser896) | Rabbit | Nociceptive signaling, Central sensitization |
| BiP (GRP78) | Rabbit | ER Stress / Unfolded Protein Response (UPR) |
| CHOP (GADD153) | Mouse | ER Stress-induced Apoptosis |
| Cleaved Caspase-3 | Rabbit | Apoptosis Execution |
| LC3B | Rabbit | Autophagy (detects both LC3-I and LC3-II) |
| p62/SQSTM1 | Mouse | Autophagic Flux |
| β-Actin | Mouse | Loading Control |
| GAPDH | Rabbit | Loading Control |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Sigma-1 Receptor Antagonist BD1047 Reduces Mechanical Allodynia in a Rat Model of Bone Cancer Pain through the Inhibition of Spinal NR1 Phosphorylation and Microglia Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Antinociceptive Effect of Sigma-1 Receptor Antagonist, BD1047, in a Capsaicin Induced Headache Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ALS-linked E102Q mutation in Sigma receptor-1 leads to ER stress-mediated defects in protein homeostasis and dysregulation of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endoplasmic reticulum stress disrupts signaling via altered processing of transmembrane receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of BD1047, a σ1 receptor antagonist, on the expression of mTOR, Camk2γ and GSK-3β in fluvoxamine-treated N2a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 17. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 22. Western Blotting Sample Preparation [sigmaaldrich.com]
- 23. goldbio.com [goldbio.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
Application Notes and Protocols for Studying Neuroinflammation with BD-1047
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BD-1047, a selective sigma-1 receptor (σ1R) antagonist, in the study of neuroinflammation. The protocols outlined below are based on established in vitro and in vivo models and are intended to assist in the investigation of novel therapeutic strategies targeting neuroinflammatory pathways.
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and chronic pain. Microglia and astrocytes, the primary immune cells of the central nervous system (CNS), play a central role in initiating and propagating the neuroinflammatory cascade. The sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane, has emerged as a key modulator of neuroinflammation. This compound, as a selective antagonist of σ1R, offers a valuable pharmacological tool to investigate the role of this receptor in neuroinflammatory processes.
Mechanism of Action
This compound exerts its anti-inflammatory effects by binding to and inhibiting the σ1R. This antagonism modulates several downstream signaling pathways implicated in neuroinflammation. Key mechanisms include:
-
Inhibition of Microglia and Astrocyte Activation: this compound has been shown to prevent the activation of microglia and astrocytes, key cellular mediators of neuroinflammation.[1][2] This inhibition leads to a reduction in the production and release of pro-inflammatory cytokines and chemokines.
-
Modulation of the NLRP3 Inflammasome: this compound can suppress the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines IL-1β and IL-18.
-
Regulation of p38 MAPK Signaling: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses. This compound has been demonstrated to reduce the phosphorylation of p38 MAPK, thereby attenuating the downstream inflammatory cascade.[3]
-
Modulation of NMDA Receptor Function: this compound can influence the function of N-methyl-D-aspartate (NMDA) receptors, which are involved in excitotoxicity and neuroinflammation. It has been shown to reduce the phosphorylation of the NR1 subunit of the NMDA receptor.[2]
Data Presentation: Quantitative Data Summary
The following tables summarize the effective concentrations and dosages of this compound and common inducers of neuroinflammation used in various experimental models.
Table 1: this compound Concentrations and Dosages
| Model Type | Species | Administration Route | Dosage/Concentration | Observed Effect | Reference |
| In Vitro | Rat Brain Microvascular Endothelial Cells | - | 25 µM | Prevention of Sigma-1R agonist-induced mitochondrial ROS increase | [4] |
| In Vivo | Mouse | Intraperitoneal (i.p.) | 1, 3, 10 mg/kg | Reduction of nociceptive responses in orofacial formalin model | [3] |
| In Vivo | Mouse | Intraperitoneal (i.p.) | 3 mg/kg (sub-effective dose) | Potentiation of clonidine's anti-nociceptive effect | [5] |
| In Vivo | Rat | Intrathecal | 120 nmol | Attenuation of mechanical allodynia in bone cancer pain model | [2] |
| In Vivo | Rat | Intraperitoneal (i.p.) | 10 mg/kg | Attenuation of Sigma-1R agonist-induced BBB permeability | [4] |
Table 2: Inducer Concentrations for Neuroinflammation Models
| Inducer | Model Type | Cell/Animal Type | Concentration/Dosage | Application | Reference |
| Lipopolysaccharide (LPS) | In Vitro | Primary Rat Microglia | 10 ng/mL | Stimulation of pro-inflammatory responses | [6] |
| Lipopolysaccharide (LPS) | In Vitro | BV2 Microglial Cells | 0.1 µg/mL | Induction of NO and IL-1β production | [7] |
| Lipopolysaccharide (LPS) | In Vivo | Mouse | 1 mg/kg (i.p.) | Induction of systemic inflammation and neuroinflammation | [8] |
| Lipopolysaccharide (LPS) & Interferon-γ (IFN-γ) | In Vitro | Neuron-BV2 Co-cultures | 100 ng/mL LPS + 0.5-5 ng/mL IFN-γ | Induction of neurotoxicity | [9] |
| Formalin | In Vivo | Mouse | 5% (10 µL, s.c. into upper lip) | Induction of orofacial pain and neuroinflammation | [3] |
| Complete Freund's Adjuvant (CFA) | In Vivo | Rat | - | Induction of inflammatory hyperalgesia | [10] |
| N-Methyl-D-aspartate (NMDA) | In Vivo | Rat | 25 mg/kg (i.p.) daily for 21 days | Upregulation of neuroinflammatory markers | [11] |
Experimental Protocols
In Vitro Model: LPS-Induced Neuroinflammation in Microglial Cell Culture
This protocol describes the induction of a pro-inflammatory response in primary microglia or BV2 microglial cell lines using Lipopolysaccharide (LPS) and the assessment of the anti-inflammatory effects of this compound.
Materials:
-
Primary microglia or BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines, antibodies for Western blotting)
Procedure:
-
Cell Culture: Culture primary microglia or BV2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction) at a suitable density and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh serum-free medium. Add this compound at desired concentrations (e.g., 1-25 µM) to the cells and incubate for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: After pre-treatment, add LPS to a final concentration of 10-100 ng/mL to induce an inflammatory response.[6][7]
-
Incubation: Incubate the cells for an appropriate duration depending on the endpoint being measured (e.g., 24 hours for cytokine release).
-
Analysis:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Release: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant using ELISA kits.
-
Protein Expression: Analyze the expression and phosphorylation of key signaling proteins (e.g., p38 MAPK, Iba1) in cell lysates by Western blotting.
-
Gene Expression: Measure the mRNA levels of inflammatory mediators by RT-qPCR.
-
In Vivo Model: LPS-Induced Systemic and Neuroinflammation in Mice
This protocol describes the induction of systemic inflammation and subsequent neuroinflammation in mice using LPS and the evaluation of the neuroprotective effects of this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (saline, 4% paraformaldehyde)
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 1, 3, or 10 mg/kg) dissolved in sterile saline.[3] A vehicle control group should receive an equivalent volume of saline.
-
LPS Injection: 30-60 minutes after this compound administration, induce systemic inflammation by i.p. injection of LPS (e.g., 1 mg/kg) dissolved in sterile saline.[8]
-
Behavioral Analysis (Optional): At a specified time point after LPS injection (e.g., 24 hours), perform behavioral tests to assess sickness behavior or cognitive function (e.g., open field test, Morris water maze).
-
Tissue Collection: At the end of the experimental period (e.g., 4-24 hours post-LPS), euthanize the mice.
-
For Biochemical Analysis: Perfuse the animals with ice-cold saline, dissect the brain regions of interest (e.g., hippocampus, cortex), and snap-freeze in liquid nitrogen.
-
For Immunohistochemistry: Perfuse with ice-cold saline followed by 4% paraformaldehyde. Post-fix the brain in 4% paraformaldehyde and then transfer to a sucrose solution for cryoprotection.
-
-
Analysis:
-
Cytokine Levels: Measure cytokine levels in brain homogenates using ELISA or multiplex assays.
-
Immunohistochemistry: Perform immunostaining on brain sections to assess microglial and astrocyte activation (e.g., using antibodies against Iba1 and GFAP, respectively).
-
Western Blotting: Analyze the expression and phosphorylation of target proteins in brain homogenates.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits the sigma-1 receptor, modulating key neuroinflammatory pathways.
Experimental Workflow: In Vivo Neuroinflammation Model
Caption: Workflow for in vivo neuroinflammation studies using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 Receptor Antagonist BD1047 Reduces Mechanical Allodynia in a Rat Model of Bone Cancer Pain through the Inhibition of Spinal NR1 Phosphorylation and Microglia Activation [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Clonidine Reduces Nociceptive Responses in Mouse Orofacial Formalin Model: Potentiation by Sigma-1 Receptor Antagonist BD1047 without Impaired Motor Coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trans-Cinnamaldehyde Inhibits Microglial Activation and Improves Neuronal Survival against Neuroinflammation in BV2 Microglial Cells with Lipopolysaccharide Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chronic NMDA administration increases neuroinflammatory markers in rat frontal cortex: cross-talk between excitotoxicity and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BD-1047 solubility in DMSO and PBS
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of BD-1047 in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective antagonist of the sigma-1 (σ1) receptor.[1][2][3] It is a valuable tool in neuroscience research, particularly in studies related to neuropsychiatric disorders, pain, and addiction.[1][4] this compound is known to be permeable to the blood-brain barrier.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in both DMSO and aqueous solutions like PBS and water.[1][2][5] The choice of solvent will depend on the specific requirements of your experiment (e.g., in vitro vs. in vivo application).
Q3: What is the recommended storage condition for this compound?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in solvent can be stored at -80°C for up to one year.[2] It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[2] For short-term storage, +4°C under desiccating conditions is also suggested.
Q4: Is this compound toxic to cells?
A4: While this compound is a bioactive molecule, its cytotoxicity should be determined for each specific cell line and experimental condition. It is always recommended to perform a dose-response curve to assess the potential toxicity of the compound and the solvent on your cells.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound in PBS
-
Problem: The compound is not fully dissolving or is precipitating out of the PBS solution.
-
Possible Causes & Solutions:
-
Concentration is too high: The reported solubility of this compound in PBS (pH 7.2) is approximately 10 mg/mL.[1] Attempting to prepare a more concentrated solution may lead to precipitation. Try preparing a lower concentration stock.
-
pH of PBS: Ensure your PBS is at the correct pH (typically 7.2-7.4). Solubility can be pH-dependent.
-
Use of Ultrasonic Bath: Sonication can aid in the dissolution of this compound in aqueous solutions.[5]
-
Gentle Warming: Gently warming the solution may improve solubility, but be cautious as excessive heat can degrade the compound.
-
Issue 2: Precipitation of this compound when Diluting a DMSO Stock into Aqueous Media
-
Problem: The compound precipitates when a concentrated DMSO stock solution is diluted into a larger volume of aqueous buffer or cell culture media.
-
Possible Causes & Solutions:
-
Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts and precipitation.
-
Rapid Dilution: Adding the DMSO stock directly to the full volume of aqueous media can cause rapid precipitation. Try adding the DMSO stock to a smaller volume of the media first, mixing well, and then bringing it up to the final volume.
-
Vortexing During Dilution: Vigorously vortex or mix the aqueous solution while slowly adding the DMSO stock to ensure rapid and even dispersion.
-
Data Presentation
This compound Solubility Data
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Source |
| DMSO | 25 mg/mL | 57.20 mM | [5] |
| 50 mg/mL | 114.4 mM | [2] | |
| 50 mM | - | ||
| 100 mM | - | ||
| PBS (pH 7.2) | 10 mg/mL | 22.88 mM | [1] |
| 33.33 mg/mL | 76.26 mM | [5] | |
| Water | 25 mg/mL | 57.20 mM | [5] |
| 50 mM | - | ||
| 87 mg/mL | 199.07 mM | [2] | |
| 100 mM | - |
Note: The molecular weight of this compound dihydrobromide is 437.04 g/mol .[1][2] Solubility can vary between batches and suppliers. It is recommended to use fresh, high-purity solvents.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Weigh out the required amount of this compound dihydrobromide. For 1 mL of a 10 mM solution, you will need 4.37 mg.
-
Add the appropriate volume of DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO for every 4.37 mg of this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Store the stock solution in aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 1 mg/mL this compound Solution in PBS
-
Materials:
-
This compound dihydrobromide powder
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound.
-
Add the corresponding volume of PBS to achieve a 1 mg/mL concentration.
-
Vortex the solution thoroughly. If the compound does not dissolve completely, use an ultrasonic bath for short intervals.
-
Ensure the solution is clear before use. If precipitation occurs, you may need to prepare a more dilute solution.
-
It is recommended to prepare fresh aqueous solutions for each experiment.
-
Visualization
This compound Mechanism of Action Workflow
The following diagram illustrates a simplified workflow for investigating the effect of this compound on a cellular signaling pathway. This compound, as a sigma-1 receptor antagonist, can modulate downstream signaling cascades, such as the p38 MAPK pathway, which is involved in pain signaling.[4]
Caption: Experimental workflow for studying the effect of this compound.
This compound Signaling Pathway Inhibition
This diagram shows a simplified representation of how this compound, by antagonizing the sigma-1 receptor, can inhibit the phosphorylation of p38 MAPK, a key event in certain cellular stress and pain responses.[4]
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effect of BD 1047, a sigma1 receptor antagonist, in the animal models predictive of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
Optimizing BD-1047 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BD-1047, a selective sigma-1 receptor antagonist, in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of effective concentrations to help optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the sigma-1 receptor (σ1R).[1] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular signaling pathways. By antagonizing this receptor, this compound can influence calcium signaling, ion channel function, and the activity of various downstream signaling cascades.
Q2: What are the common research applications for this compound in vitro?
A2: In vitro, this compound is frequently used to investigate the role of the sigma-1 receptor in various cellular processes, including:
-
Neuroprotection and Neurotoxicity: Studying its effects on neuronal cell survival and death in models of neurodegenerative diseases.
-
Pain Signaling: Elucidating the mechanisms of pain transmission and modulation in neuronal cultures.
-
Cancer Biology: Investigating its impact on cancer cell proliferation, viability, and signaling pathways.[2]
-
Inflammation and Immunology: Exploring its role in modulating inflammatory responses in immune cells.
Q3: How should I prepare a stock solution of this compound?
A3: this compound dihydrobromide is soluble in water and DMSO.[3][4] For a stock solution, dissolve the compound in high-purity water or DMSO to a concentration of 10 mM or higher. For example, to prepare a 10 mM stock solution in water (MW: 437.04 g/mol ), dissolve 4.37 mg of this compound dihydrobromide in 1 mL of water.[3] Ultrasonic treatment can aid in dissolution.[5] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Store this compound stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] Ensure the vials are sealed tightly to prevent evaporation and contamination.
Troubleshooting Guide
Issue 1: I am not observing the expected effect of this compound in my cell line.
-
Concentration Optimization: The effective concentration of this compound can vary significantly between cell lines and experimental conditions. Refer to the data table below for reported effective concentrations in various cell types. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A common starting range for many cancer cell lines is between 0.1 µM and 100 µM.[2]
-
Sigma-1 Receptor Expression: Confirm that your cell line expresses the sigma-1 receptor. You can verify this through techniques like Western blotting, qPCR, or immunofluorescence. If the expression is low or absent, this compound will likely have minimal or no effect.
-
Incubation Time: The duration of treatment with this compound can influence the outcome. Some effects may be rapid, while others may require longer incubation periods to manifest. Review relevant literature for typical incubation times for your experimental model.
-
Compound Stability: Ensure that your this compound stock solution has been stored correctly and has not degraded. Improper storage or multiple freeze-thaw cycles can reduce its potency.[6]
Issue 2: I am observing high levels of cell death or toxicity that may not be related to sigma-1 receptor antagonism.
-
Off-Target Effects: While this compound is a selective sigma-1 receptor antagonist, high concentrations may lead to off-target effects. It has been shown to have some affinity for the σ2 receptor, albeit approximately 10-fold lower than for the σ1 receptor.[3] Additionally, at high concentrations (e.g., 50 µM), it has been observed to inhibit the Kv2.1 potassium channel independently of the sigma-1 receptor in HEK293 cells.[7][8] To mitigate this, use the lowest effective concentration determined from your dose-response experiments.
-
Solvent Toxicity: If using DMSO as a solvent, ensure the final concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[2]
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells may be more susceptible to compound-induced toxicity.
Issue 3: My this compound is precipitating in the culture medium.
-
Solubility Limits: While this compound dihydrobromide is soluble in water and DMSO,[3][4] high concentrations may exceed its solubility in complex cell culture media, especially those containing high levels of proteins.
-
Preparation of Working Solution: When preparing your working solution, dilute the stock solution in a small volume of medium first and then add it to the final culture volume while gently mixing. Avoid adding a highly concentrated stock solution directly to a large volume of medium. For in vivo formulations, co-solvents like PEG300 and Tween-80 can be used to improve solubility.[6]
Data Presentation: Effective Concentrations of this compound in Vitro
The following table summarizes reported effective concentrations of this compound in various in vitro models. It is important to note that the optimal concentration for a specific experiment should be determined empirically.
| Cell Line/Model | Concentration Range | Observed Effect | Reference |
| Human Cancer Cell Lines (NCI-60 panel) | 0.1 µM - 100 µM | Varied dose-dependent effects on cell growth | [2] |
| HEK293 cells | 50 µM | Inhibition of Kv2.1 channel current | [7][8] |
| Microglial cells | Not specified | Blocked cocaine-stimulated increase of HIV expression | [9] |
| Human lens epithelial cells | Not specified | Inhibited cell growth | [9] |
Experimental Protocols
General Protocol for Cell Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound. Specific parameters such as cell density, incubation time, and this compound concentration should be optimized for your particular experiment.
Materials:
-
This compound dihydrobromide
-
Sterile, high-purity water or DMSO for stock solution
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Cell culture plates or flasks
Procedure:
-
Prepare this compound Stock Solution:
-
Following the instructions in the FAQ section, prepare a concentrated stock solution (e.g., 10 mM) of this compound in sterile water or DMSO.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Adherent cells: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%) before treatment.
-
Suspension cells: Seed cells at the desired density in culture flasks or plates.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture.
-
Prepare a series of dilutions of the stock solution in complete cell culture medium to create your working solutions for a dose-response experiment. It is good practice to first dilute the stock in a small volume of medium before adding it to the final culture volume.
-
-
Cell Treatment:
-
Carefully remove the existing medium from your adherent cells (if applicable).
-
Add the medium containing the desired concentration of this compound to the cells. For suspension cells, add the concentrated working solution directly to the culture.
-
Include appropriate controls: a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and an untreated control (medium only).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Downstream Analysis:
-
After the incubation period, proceed with your planned downstream assays, such as cell viability assays, Western blotting, qPCR, or immunofluorescence.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: this compound antagonizes the sigma-1 receptor, inhibiting downstream signaling.
Caption: this compound inhibits p38 MAPK phosphorylation via sigma-1 receptor antagonism.
Caption: this compound modulates mTOR signaling through the sigma-1 receptor.
Caption: this compound indirectly inhibits NMDA receptor function via sigma-1 antagonism.
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BD 1047 dihydrobromide | σ1 Receptors | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of BD-1047
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BD-1047. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective sigma-1 (σ1) receptor antagonist. It exhibits a high affinity for the sigma-1 receptor, with a reported Ki value of approximately 0.93 nM.[1]
Q2: How selective is this compound for the sigma-1 receptor over the sigma-2 receptor?
This compound displays significant selectivity for the sigma-1 receptor over the sigma-2 receptor. The binding affinity for the sigma-2 receptor is approximately 51-fold lower, with a reported Ki value of around 47 nM.[1]
Q3: Are there any known off-target effects of this compound?
Yes, beyond its activity at sigma receptors, this compound has been shown to have direct inhibitory effects on certain potassium channels, specifically G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated potassium (Kv) channels of the Kv2.1 subtype. It has also been screened against a panel of other receptors and transporters, where it generally shows low affinity.
Q4: I am observing unexpected changes in neuronal excitability in my experiments with this compound that cannot be explained by sigma-1 receptor antagonism alone. What could be the cause?
Unexpected effects on neuronal excitability could be due to this compound's off-target inhibition of GIRK and/or Kv2.1 channels. Inhibition of these potassium channels can lead to membrane depolarization and an increase in neuronal firing. We recommend reviewing the data in the "Off-Target Effects on Ion Channels" section and considering control experiments to investigate these possibilities.
Q5: How can I minimize the impact of off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound that saturates the sigma-1 receptor but minimizes engagement with off-target sites.
-
Include appropriate controls, such as using a structurally different sigma-1 receptor antagonist to confirm that the observed effect is mediated by sigma-1 receptor blockade.
-
If potassium channel activity is relevant to your experimental system, consider using specific blockers for GIRK or Kv2.1 channels in control experiments to dissect the contribution of these off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects
-
Problem: You observe changes in heart rate or cardiac action potential duration in your ex vivo or in vivo cardiac preparations after applying this compound.
-
Potential Cause: This could be due to the off-target inhibition of GIRK channels, particularly those containing GIRK4 subunits, which are prominently expressed in the heart and are involved in regulating heart rate.
-
Troubleshooting Steps:
-
Confirm GIRK Channel Expression: Verify the expression of GIRK1 and GIRK4 subunits in your specific cardiac preparation.
-
Control Experiments: Use a known GIRK channel blocker (e.g., tertiapin-Q) as a positive control to see if it phenocopies the effects of this compound.
-
Dose-Response Curve: Perform a dose-response curve with this compound to determine if the cardiovascular effects occur at concentrations significantly higher than its Ki for the sigma-1 receptor.
-
Issue 2: Inconsistent Results in Different Brain Regions
-
Problem: You are seeing variable or contradictory effects of this compound on neuronal activity in different brain regions.
-
Potential Cause: The differential expression of sigma-1 receptors and the off-target ion channels (GIRK and Kv2.1) across various neuronal populations can lead to region-specific effects. For instance, a brain region with high Kv2.1 expression might show a more pronounced effect of this compound on neuronal excitability.
-
Troubleshooting Steps:
-
Receptor and Channel Mapping: Consult literature or databases (e.g., Allen Brain Atlas) to determine the relative expression levels of sigma-1 receptors, GIRK channels (specifically GIRK1, GIRK2, and GIRK4 subunits), and Kv2.1 channels in the brain regions you are studying.
-
Electrophysiological Characterization: If possible, perform electrophysiological recordings to characterize the prominent potassium conductances in the neuronal populations of interest to assess their potential sensitivity to this compound.
-
Data on Target and Off-Target Affinities
The following table summarizes the known binding affinities and inhibitory concentrations of this compound for its primary targets and key off-targets.
| Target | Ligand/Inhibitor | Ki (nM) | IC50 (µM) | Notes |
| Primary Targets | ||||
| Sigma-1 Receptor | This compound | 0.93 | - | High affinity |
| Sigma-2 Receptor | This compound | 47 | - | ~51-fold lower affinity than for Sigma-1 |
| Off-Targets | ||||
| Dopamine Receptors | This compound | > 10,000 | - | Low affinity |
| Opioid Receptors | This compound | > 10,000 | - | Low affinity |
| PCP Site (NMDA Receptor) | This compound | > 10,000 | - | Low affinity |
| Serotonin Receptors (5-HT) | This compound | > 10,000 | - | Low affinity |
| Adrenergic Receptors (α1, α2) | This compound | > 10,000 (estimated) | - | >100-fold selectivity for Sigma-1 |
| Muscarinic Receptors | This compound | > 10,000 (estimated) | - | >100-fold selectivity for Sigma-1 |
| GIRK1/2 Channels | This compound | - | - | 51.0 ± 1.8% inhibition at 100 µM |
| GIRK2 Channels | This compound | - | - | 37.7 ± 9.8% inhibition at 100 µM |
| GIRK1/4 Channels | This compound | - | - | 47.4 ± 4.9% inhibition at 100 µM |
| GIRK4 Channels | This compound | - | - | 79.9 ± 4.6% inhibition at 100 µM |
| Kv2.1 Channels | This compound | - | ~50 | Significant inhibition at 50 µM |
Experimental Protocols
Radioligand Binding Assay for Sigma Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.
-
Materials:
-
Membrane preparations from a source rich in sigma receptors (e.g., guinea pig brain).
-
Radioligand for sigma-1: [³H]-(+)-pentazocine.
-
Radioligand for sigma-2: [³H]-DTG (1,3-di-o-tolyl-guanidine) in the presence of a high concentration of a selective sigma-1 ligand to mask sigma-1 sites.
-
This compound dilutions.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of this compound.
-
Incubation is typically carried out at 37°C for 90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Electrophysiology Assay for GIRK Channel Inhibition
-
Objective: To assess the inhibitory effect of this compound on GIRK channel currents.
-
Methodology: Two-electrode voltage clamp recordings in Xenopus oocytes expressing different combinations of GIRK channel subunits (e.g., GIRK1/2, GIRK2, GIRK1/4, GIRK4).
-
Procedure:
-
Prepare Xenopus oocytes and inject cRNA for the desired GIRK channel subunits.
-
After 2-4 days of expression, place the oocyte in a recording chamber perfused with a high potassium external solution.
-
Impale the oocyte with two microelectrodes for voltage clamping.
-
Record baseline GIRK currents.
-
Perfuse the chamber with a solution containing this compound (e.g., 100 µM) and record the resulting current.
-
Calculate the percentage of inhibition by comparing the current amplitude before and after the application of this compound.
-
Electrophysiology Assay for Kv2.1 Channel Inhibition
-
Objective: To determine the effect of this compound on Kv2.1 channel currents.
-
Methodology: Whole-cell patch-clamp recordings from a cell line stably expressing the Kv2.1 channel (e.g., HEK293 cells).
-
Procedure:
-
Culture HEK293 cells stably expressing Kv2.1.
-
Establish a whole-cell patch-clamp configuration.
-
Use an internal solution containing potassium as the primary charge carrier and an external solution appropriate for recording potassium currents.
-
Apply a voltage-step protocol to elicit Kv2.1 currents (e.g., depolarizing steps from a holding potential of -80 mV).
-
Record baseline Kv2.1 currents.
-
Perfuse the cell with a solution containing this compound (e.g., 50 µM) and record the currents again.
-
Analyze the change in current amplitude to determine the extent of inhibition.
-
Visualizations
Caption: Primary and off-target interactions of this compound.
Caption: Workflow for characterizing off-target effects.
References
BD-1047 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of BD-1047. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound should be stored under desiccated conditions. There is some variability in the recommended temperature across suppliers, with options including +4°C[1], 2-8°C, and -20°C[2][3][4]. For maximum stability, storing at -20°C is a common recommendation.[2][3][4] One supplier suggests a shelf life of at least four years when stored at -20°C[2], while another indicates it can be stored for up to 12 months at +4°C under desiccating conditions[1]. Another source suggests a 3-year stability at -20°C as a powder[3]. Always refer to the certificate of analysis provided by your specific supplier.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in several common laboratory solvents. For stock solutions, dimethyl sulfoxide (DMSO) and water are frequently used.[1] It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store stock solutions at -20°C for short-term storage (1 month) or -80°C for longer-term storage (6 months to 1 year).[3][5]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: If precipitation occurs, especially during the preparation of aqueous solutions for in vivo experiments, gentle warming and/or sonication can be used to aid dissolution.[5] It is also recommended that for in vivo studies, the working solution be prepared fresh on the day of use.[5] If using water to create a stock solution, it should be diluted to the working concentration and then sterilized by filtering through a 0.22 μm filter before use.[5]
Q4: What is the stability of this compound in different solvents?
A4: The stability of this compound in solution is dependent on the storage temperature and solvent. Stock solutions in DMSO or water are generally stable for at least one month when stored at -20°C and for up to a year when stored at -80°C.[3][5] It is advisable to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[3] For aqueous solutions, especially for in vivo use, it is best to prepare them fresh.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity | Improper storage of solid this compound leading to degradation. | Verify that the solid compound has been stored at the recommended temperature (see table below) and under desiccating conditions.[1] |
| Degradation of stock solution due to multiple freeze-thaw cycles. | Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[3] | |
| Use of old or improperly stored stock solution. | Check the date of preparation for your stock solution. It is recommended to use solutions stored at -20°C within one month and solutions at -80°C within 6-12 months.[3][5] Prepare a fresh stock solution if necessary. | |
| Precipitation in aqueous working solutions | Low solubility or temperature fluctuations. | Use gentle warming or sonication to redissolve the compound.[5] For in vivo experiments, prepare the working solution fresh on the day of use.[5] Ensure the final concentration is within the solubility limits for the chosen solvent system. |
| Difficulty dissolving solid this compound | Use of hydrated solvent. | When using DMSO, ensure it is fresh and not moisture-absorbing, as this can decrease solubility.[3] |
| Insufficient mixing. | Vortex or sonicate the solution to aid dissolution. Gentle warming can also be applied.[5] |
Quantitative Data Summary
Storage and Stability of Solid this compound
| Supplier | Storage Temperature | Reported Stability |
| Cayman Chemical | -20°C | ≥ 4 years[2] |
| Abcam | +4°C (short or long term) | Up to 12 months (desiccated)[1] |
| R&D Systems | Desiccate at +4°C | Not specified |
| Selleck Chemicals | -20°C | 3 years[3] |
| APExBIO | -20°C | Not specified |
| Sigma-Aldrich | 2-8°C (desiccated) | Not specified |
Storage of this compound Stock Solutions
| Supplier | Solvent | Storage Temperature | Reported Stability |
| MedChemExpress | Water or other solvents | -20°C | 1 month[5] |
| -80°C | 6 months[5] | ||
| Selleck Chemicals | Solvent | -20°C | 1 month[3] |
| -80°C | 1 year[3] |
Solubility of this compound
| Supplier | Solvent | Solubility |
| Cayman Chemical | PBS (pH 7.2) | 10 mg/mL[2] |
| R&D Systems | Water | 50 mM |
| DMSO | 50 mM | |
| Abcam | Water | 100 mM[1] |
| DMSO | 100 mM[1] | |
| Selleck Chemicals | Water | 87 mg/mL[3] |
| DMSO | 50 mg/mL (114.4 mM)[3] | |
| Ethanol | Insoluble[3] | |
| APExBIO | H2O | ≥43.5 mg/mL (with gentle warming)[4] |
| DMSO | ≥43.9 mg/mL (with gentle warming)[4] | |
| Sigma-Aldrich | H2O | >5 mg/mL |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the required amount of solid this compound dihydrobromide (Molecular Weight: 437.04 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.37 mg.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the solid compound.
-
Mixing: Vortex the solution until the solid is completely dissolved. If necessary, use gentle warming or sonication to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.
Visual Guides
Caption: Troubleshooting workflow for this compound related issues.
References
How to minimize BD-1047 toxicity in cell culture
Welcome to the technical support center for BD-1047. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and minimize this compound toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] By binding to the sigma-1 receptor, this compound inhibits its activity, which can modulate various cellular processes, including calcium signaling, ion channel function, and cellular stress responses.[1][3] It has been investigated for its potential antipsychotic and analgesic properties.[2][4][5]
Q2: What are the common signs of this compound toxicity in cell culture?
A2: The most common signs of this compound toxicity include observable changes in cell morphology, such as cell rounding and detachment from the culture surface.[6][7] At higher concentrations or with prolonged exposure, a decrease in cell viability and proliferation can be observed, ultimately leading to cell death.[1][6]
Q3: What is the recommended working concentration for this compound in cell culture?
A3: The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental goals. To minimize toxicity, it is crucial to perform a dose-response experiment to determine the lowest effective concentration that achieves the desired sigma-1 receptor antagonism. Studies have shown that concentrations around 10 µM are often used for pharmacological modulation of the sigma-1 receptor, while concentrations as high as 100 µM can lead to significant cytotoxicity.[6][8]
Q4: How should I prepare a stock solution of this compound?
A4: this compound dihydrobromide is soluble in dimethyl sulfoxide (DMSO) and water.[9] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid solvent toxicity, the final concentration of DMSO in the culture medium should ideally be kept below 0.1%.[10]
Q5: How long can I store the this compound stock solution?
A5: When stored in DMSO, the stock solution is stable for up to one year at -80°C and for one month at -20°C.[9][11] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during cell culture experiments with this compound and provides practical solutions to mitigate toxicity.
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed even at low concentrations. | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. | - Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1% for DMSO).- Run a vehicle control (medium with the same concentration of solvent but without this compound) to assess solvent toxicity.[10] |
| Cell Line Sensitivity: Some cell lines are inherently more sensitive to this compound. | - Perform a literature search to check for data on this compound toxicity in your specific cell line.- If no data is available, conduct a preliminary experiment with a wide range of this compound concentrations to determine the IC50 value. | |
| Changes in cell morphology (e.g., rounding, detachment) are observed. | On-target or Off-target Effects: this compound, even at concentrations that are not overtly cytotoxic, can induce morphological changes.[4][6] | - Reduce the concentration of this compound to the lowest effective level.- Decrease the incubation time to the minimum required to observe the desired biological effect. |
| Sub-optimal Culture Conditions: Stressed cells are more susceptible to drug-induced toxicity. | - Ensure that cells are healthy and in the logarithmic growth phase before adding this compound.- Maintain optimal culture conditions (pH, temperature, CO2 levels). | |
| Inconsistent or non-reproducible results. | Precipitation of this compound: The compound may precipitate out of the culture medium, especially at higher concentrations. | - Visually inspect the culture medium for any signs of precipitation after adding this compound.- If precipitation is observed, consider using a lower concentration or a different solvent system. Sonication can aid dissolution.[11] |
| Variability in Stock Solution: Improper storage or handling of the this compound stock solution can lead to degradation. | - Prepare fresh dilutions of this compound from a properly stored, aliquoted stock solution for each experiment.[9][11] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration range of this compound that effectively antagonizes the sigma-1 receptor without causing significant cell death.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound dihydrobromide
-
Sterile DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow cells to adhere and grow for 24 hours.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remember to prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours). The incubation time should be consistent with the planned experiments.[12]
-
MTT Assay:
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value and the optimal non-toxic concentration range.
Visualizations
Signaling Pathways
Caption: Putative signaling pathways involved in this compound-induced cytotoxicity.
Experimental Workflow
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
Logical Relationship
Caption: Decision-making workflow for troubleshooting this compound toxicity.
References
- 1. Sigma receptors [σRs]: biology in normal and diseased states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Negative Impact of Sigma-1 Receptor Agonist Treatment on Tissue Integrity and Motor Function Following Spinal Cord Injury [frontiersin.org]
- 4. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma(1) (sigma(1)) receptor antagonists represent a new strategy against cocaine addiction and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Sigma-1 Receptor Antagonist BD1047 Effect on Upregulating Proteins in HIV-1-Infected Macrophages Exposed to Cocaine Using Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating BD-1047 Administration: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on determining the optimal route of administration for BD-1047, a selective sigma-1 receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the sigma-1 receptor (σ1R).[1][2][3] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel function, and cellular stress responses.[4] By antagonizing this receptor, this compound can influence various signaling pathways, making it a valuable tool for research in neuropsychiatric disorders, neuropathic pain, and addiction.[1][2][5]
Q2: I am starting a new in vivo study. Which administration route should I choose for this compound?
A2: The optimal route depends on your experimental goals, the target site of action (central vs. peripheral), and the required duration of effect.
-
For rapid, systemic effects and targeting the central nervous system (CNS): Intravenous (IV) or Intraperitoneal (IP) injections are commonly preferred. This compound is known to be blood-brain barrier permeable. The IV route ensures 100% bioavailability and immediate onset, while the IP route offers a convenient alternative with rapid absorption, though it may be subject to some first-pass metabolism in the liver. Most preclinical studies have utilized IP administration.[3][6]
-
For localized CNS effects: Intrathecal (IT) or intracerebroventricular (ICV) injections can deliver the compound directly to the spinal cord or brain, bypassing the blood-brain barrier and minimizing peripheral effects.[7]
-
For sustained, long-term studies: Subcutaneous (SC) administration can provide a slower, more sustained release compared to IP or IV injections. Oral (PO) administration may be considered for chronic dosing paradigms, but its feasibility depends on the compound's oral bioavailability, which is not well-documented for this compound.
-
For peripheral targets: Subcutaneous or local injections may be sufficient if the experimental goal is to target peripheral sigma-1 receptors.
Q3: I'm having trouble dissolving this compound for my experiment. What are the recommended solvents?
A3: The dihydrobromide salt of this compound is soluble in aqueous solutions. Published data indicates solubility in:
-
Water: up to 50 mM
-
Phosphate-Buffered Saline (PBS, pH 7.2): up to 10 mg/mL
-
DMSO: up to 50 mM
For in vivo use, dissolving this compound in sterile saline or PBS is the standard approach. If a higher concentration is needed, a co-solvent system (e.g., a small amount of DMSO followed by dilution with saline) can be used, but it is critical to ensure the final concentration of the organic solvent is low and well-tolerated by the animal model to avoid vehicle-induced effects.
Q4: Are there any published pharmacokinetic data for this compound to guide my dosing schedule?
A4: To date, specific, publicly available pharmacokinetic (PK) data such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life, and absolute bioavailability for this compound across different routes is limited. Most studies report effective doses from behavioral or cellular endpoints. For instance, intraperitoneal doses of 1-10 mg/kg have shown efficacy in mouse models.[3][6] The lack of detailed PK data necessitates pilot studies to determine the optimal dosing regimen for your specific model and experimental question.
Q5: How can I assess the bioavailability of this compound for a chosen route of administration?
A5: A comparative pharmacokinetic study is required. This typically involves administering this compound via the intravenous (IV) route (which provides 100% bioavailability by definition) and the experimental route (e.g., oral, IP) to different groups of animals. By collecting serial blood samples and quantifying the drug concentration over time, you can calculate the Area Under the Curve (AUC) for each route. The absolute bioavailability (F%) for the experimental route is then calculated as:
F% = (AUC_experimental / AUC_IV) * (Dose_IV / Dose_experimental) * 100
A detailed protocol for such a study is provided below.
Quantitative Data Presentation
Due to the limited availability of public pharmacokinetic data for this compound, the following table presents a hypothetical but plausible comparison of key parameters for different administration routes in a rodent model. This is intended for illustrative purposes to guide experimental design. Researchers must determine these values empirically for their specific conditions.
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) | Oral (PO) |
| Dose | 1 mg/kg | 5 mg/kg | 5 mg/kg | 10 mg/kg |
| Bioavailability (F%) | 100% | ~70-90% | ~80-100% | ~10-30% |
| Tmax (Time to Peak) | < 5 min | 15-30 min | 30-60 min | 45-90 min |
| Cmax (Peak Conc.) | High | Moderate-High | Moderate | Low |
| Half-life (t½) | Route-Independent | Route-Independent | Route-Independent | Route-Independent |
| Typical Use Case | PK studies, acute CNS effects | Rapid systemic/CNS effects | Sustained release, chronic studies | Chronic daily dosing (if viable) |
Experimental Protocols
Protocol: Comparative Pharmacokinetic Study of this compound in Rats
This protocol outlines a method for comparing the pharmacokinetic profiles of this compound following intravenous (IV), intraperitoneal (IP), and oral (PO) administration in rats.
1. Materials and Reagents:
-
This compound dihydrobromide
-
Vehicle (e.g., sterile 0.9% saline, 0.5% methylcellulose for PO)
-
Male Sprague-Dawley rats (250-300g)
-
IV, IP, and PO dosing equipment (syringes, needles, gavage tubes)
-
Blood collection supplies (e.g., K2EDTA tubes, capillaries)
-
Centrifuge, vortex mixer
-
-80°C freezer for sample storage
-
LC-MS/MS system for bioanalysis
2. Animal Preparation and Dosing:
-
Acclimatize animals for at least 3 days with free access to food and water.
-
For the PO group, fast animals overnight (8-12 hours) prior to dosing. Food can be returned 4 hours post-dosing.
-
Divide rats into three groups (n=4-6 per group): IV, IP, and PO.
-
Prepare dosing solutions. For IV/IP, dissolve this compound in sterile saline. For PO, prepare a suspension in 0.5% methylcellulose.
-
Administer the drug:
-
IV Group: Administer 1 mg/kg via a tail vein bolus injection.
-
IP Group: Administer 5 mg/kg via intraperitoneal injection.
-
PO Group: Administer 10 mg/kg via oral gavage.
-
3. Blood Sampling:
-
Collect serial blood samples (~100-150 µL) from a suitable site (e.g., saphenous or jugular vein) at the following time points:
-
Pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Place blood into K2EDTA tubes, mix gently, and keep on ice.
-
Centrifuge the samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma.
-
Transfer plasma to labeled cryovials and store at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma.
-
The method should include protein precipitation or liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection.
-
Analyze plasma samples, including a standard curve and quality control samples.
5. Data Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate pharmacokinetic parameters for each animal and each route, including Cmax, Tmax, AUC(0-t), AUC(0-inf), and t½.
-
Calculate the absolute bioavailability (F%) for the IP and PO routes using the formula provided in the FAQs.
Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams visualize key concepts related to this compound's mechanism and experimental application.
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of BD 1047, a sigma1 receptor antagonist, in the animal models predictive of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-1 Receptor Antagonist BD1047 Reduces Mechanical Allodynia in a Rat Model of Bone Cancer Pain through the Inhibition of Spinal NR1 Phosphorylation and Microglia Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor solubility of BD-1047 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges related to the poor solubility of BD-1047 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a selective and high-affinity sigma-1 receptor antagonist. Its dihydrobromide salt form is generally considered soluble in water. However, researchers may encounter precipitation when preparing solutions in buffers or cell culture media. This can significantly impact experimental outcomes by reducing the effective concentration of the compound and introducing artifacts.
Q2: What are the reported solubility limits of this compound dihydrobromide?
The solubility of this compound dihydrobromide can vary depending on the solvent and the source of the information. Below is a summary of reported solubility data.
| Solvent | Maximum Concentration | Citations |
| Water | 50 mM to 100 mM | [1][2] |
| DMSO | 50 mM to 100 mM | [1][2] |
| PBS (pH 7.2) | 10 mg/mL | [3] |
Q3: What are the primary reasons for observing precipitation of this compound in aqueous solutions?
Several factors can contribute to the precipitation of this compound in aqueous buffers and cell culture media:
-
Solvent Shock: Rapidly diluting a concentrated stock solution (typically in DMSO) into an aqueous buffer can cause the compound to "crash out" of the solution due to the sudden change in solvent polarity.[3]
-
pH of the Solution: this compound is an amine-containing compound, and its solubility is pH-dependent. As a dihydrobromide salt, it is more soluble in acidic conditions. In neutral or alkaline buffers, the free base form may be less soluble.
-
Buffer Composition: The presence of certain salts or other components in buffers and cell culture media can interact with this compound and reduce its solubility.[4]
-
Temperature: Changes in temperature, for instance, moving a solution from room temperature to a 37°C incubator, can affect solubility. While warming can sometimes aid dissolution, cooling can cause precipitation of a supersaturated solution.[3]
-
High Final Concentration: Exceeding the solubility limit of this compound in the final aqueous solution will inevitably lead to precipitation.[3]
Troubleshooting Guide: Addressing this compound Precipitation
This guide provides a systematic approach to resolving common solubility issues encountered with this compound in aqueous solutions.
Issue: A precipitate is observed immediately after diluting the DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium).
Cause: This is likely due to "solvent shock," where the rapid change in solvent polarity causes the compound to precipitate.
Solutions:
-
Slow, Drop-wise Addition with Vortexing:
-
Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
While gently vortexing or stirring the buffer, add the required volume of the this compound DMSO stock solution drop-by-drop to the side of the tube. This allows for gradual mixing and reduces localized high concentrations of the compound.
-
-
Intermediate Dilution Step:
-
Perform an intermediate dilution of the DMSO stock in a small volume of the aqueous buffer before adding it to the final, larger volume.
-
-
Reduce the Final Concentration:
-
If possible, lower the final desired concentration of this compound in your experiment.
-
Issue: The this compound solution is initially clear but becomes cloudy or forms a precipitate over time, especially after being placed in an incubator.
Cause: This could be due to temperature-dependent solubility changes, interactions with media components over time, or the slow precipitation of a supersaturated solution.
Solutions:
-
Maintain Consistent Temperature: Prepare and use the solution at the same temperature as your experiment.
-
Fresh Preparation: Prepare the final working solution immediately before use to minimize the time for potential precipitation to occur.
-
pH Optimization:
-
Measure the pH of your final solution. If it is neutral or slightly alkaline, consider using a buffer with a slightly lower pH if your experimental system can tolerate it. As an amine salt, this compound is expected to have higher solubility at a lower pH.
-
-
Use of Excipients (for in vitro studies):
-
In some cases, the use of a low concentration of a non-ionic surfactant (e.g., Tween® 80 at 0.01-0.1%) or a cyclodextrin in the aqueous buffer can help maintain the solubility of hydrophobic compounds. However, the compatibility of these excipients with your specific assay must be verified.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound dihydrobromide powder.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution thoroughly. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution of this compound for In Vitro Cell-Based Assays
-
Pre-warm Buffer: Pre-warm your sterile aqueous buffer (e.g., PBS or cell culture medium) to the temperature of your experiment (typically 37°C).
-
Calculate Volumes: Determine the required volume of your this compound DMSO stock solution to achieve the desired final concentration in your assay. It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible (ideally ≤ 0.5% v/v) to avoid solvent-induced cellular toxicity.
-
Dilution:
-
Pipette the required volume of the pre-warmed aqueous buffer into a sterile tube.
-
While gently vortexing the buffer, add the calculated volume of the this compound DMSO stock solution drop-wise.
-
Continue to vortex for a few seconds to ensure the solution is homogenous.
-
-
Final Check and Use: Visually inspect the solution for any signs of precipitation. Use the freshly prepared working solution immediately in your experiment.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the aqueous buffer with the same final concentration of DMSO as your this compound working solution.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a selective antagonist of the sigma-1 receptor (σ1R). The σ1R is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it regulates calcium signaling and cellular stress responses. By binding to and inhibiting the σ1R, this compound can modulate the activity of various downstream effectors, including ion channels and signaling kinases.
References
- 1. Sigma-1 Receptor Antagonist BD1047 Reduces Mechanical Allodynia in a Rat Model of Bone Cancer Pain through the Inhibition of Spinal NR1 Phosphorylation and Microglia Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for Studying BD-1047 Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective sigma-1 receptor antagonist, BD-1047.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the sigma-1 (σ1) receptor, with a lower affinity for the sigma-2 (σ2) receptor.[1] It is a valuable tool for investigating the role of the sigma-1 receptor in various physiological and pathological processes. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions, including ion channel activity, calcium signaling, and neurotransmitter release.[2] By blocking the sigma-1 receptor, this compound allows researchers to study the consequences of inhibiting these downstream signaling events.
Q2: What are the key applications of this compound in research?
A2: this compound has been utilized in a range of preclinical studies, including those investigating its potential as an antipsychotic, its role in neuropathic pain, and its neuroprotective effects.[1][3] It is commonly used in both in vitro cell culture experiments and in vivo animal models to elucidate the function of the sigma-1 receptor in these contexts.[4][5]
Q3: How should I prepare and store this compound?
A3: this compound dihydrobromide is soluble in water and DMSO.[5] For stock solutions, it is recommended to dissolve it in DMSO. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution and store it at -20°C or -80°C. For in vivo experiments, the stock solution can be diluted in a suitable vehicle such as saline.
Q4: What are the essential control experiments to include when using this compound?
A4: To ensure the specificity and validity of your results, the following control experiments are crucial:
-
Vehicle Control: This is the most fundamental control. The vehicle used to dissolve this compound (e.g., saline, DMSO) should be administered to a separate group of cells or animals to account for any effects of the solvent itself.
-
Positive Control: Use a well-characterized sigma-1 receptor agonist (e.g., PRE-084) or another known sigma-1 receptor antagonist to confirm that the experimental system is responsive to sigma-1 receptor modulation. In disease models, an established therapeutic for that condition (e.g., gabapentin for neuropathic pain) can serve as a positive control for the model's validity.
-
Negative Control: In addition to the vehicle, a structurally similar but inactive compound (if available) can help confirm that the observed effects are due to the specific activity of this compound.
-
Dose-Response Curve: To determine the optimal concentration, it is essential to perform a dose-response experiment. This will help identify the concentration at which this compound exerts its effect without causing non-specific or toxic effects.
-
Specificity Controls: To confirm that the effects of this compound are mediated by the sigma-1 receptor, you can perform rescue experiments. This involves co-administering this compound with a sigma-1 receptor agonist to see if the agonist can reverse the effects of this compound. Additionally, using cells with knocked-down or knocked-out sigma-1 receptor expression can demonstrate the target dependency of this compound's effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no effect of this compound | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions of this compound and store them in aliquots at -20°C or -80°C. |
| Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response or too high, causing off-target or toxic effects. | Perform a dose-response experiment to determine the optimal effective concentration for your specific model and assay. | |
| Low Sigma-1 Receptor Expression: The cell line or tissue being studied may have low endogenous expression of the sigma-1 receptor. | Verify the expression level of the sigma-1 receptor in your experimental system using techniques like Western blotting or qPCR. Consider using a system with known high expression or overexpressing the receptor. | |
| High Background or Non-Specific Effects | Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress or other non-specific effects at the concentration used. | Ensure the final concentration of the vehicle is low and consistent across all experimental groups, including a vehicle-only control. |
| Off-Target Effects: At high concentrations, this compound may interact with other receptors or cellular targets. | Use the lowest effective concentration of this compound as determined by your dose-response curve. Confirm the involvement of the sigma-1 receptor using specificity controls like rescue experiments with a sigma-1 agonist or using sigma-1 receptor knockdown/knockout models. | |
| Precipitation of this compound in Media | Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.5%). Prepare fresh dilutions from a concentrated stock solution just before use. |
| Unexpected Results in Animal Studies | Pharmacokinetic Issues: The route of administration, dosage, or timing of administration may not be optimal for achieving the desired therapeutic concentration at the target site. | Review the literature for established protocols for this compound administration in your animal model. Consider performing pharmacokinetic studies to determine the bioavailability and distribution of the compound. |
| Animal Strain or Species Differences: The response to this compound can vary between different strains or species of animals. | Be consistent with the animal strain used in your experiments and consult the literature for studies using the same model. |
Quantitative Data
Table 1: Binding Affinity and Selectivity of this compound
| Receptor | Kᵢ (nM) | Reference |
| Sigma-1 (σ₁) | 0.93 - 9.4 | [6] |
| Sigma-2 (σ₂) | 47 - 147 | [6] |
Table 2: Effective Doses of this compound in In Vivo Models
| Animal Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Neuropathic Pain | Rat | Intrathecal | 30 - 100 µg | Attenuation of mechanical allodynia | |
| Neuropathic Pain | Mouse | Intraperitoneal | 1 - 10 mg/kg | Reduction in nociceptive responses | [7] |
| Bone Cancer Pain | Rat | Intrathecal | 120 nmol | Attenuation of mechanical allodynia | [8][9] |
| Antipsychotic-like activity | Mouse | Intraperitoneal | 10 mg/kg | Attenuation of apomorphine-induced climbing | [5] |
Table 3: Effective Concentrations of this compound in In Vitro Models
| Cell Line/Model | Assay | Effective Concentration | Observed Effect | Reference |
| HIV-infected macrophages | Proteomics | 10 µM | Modulation of protein expression | [10] |
| N2a cells | Western Blot | 0.2 µM | Modulation of mTOR, Camk2γ, and GSK-3β expression | |
| Cortical neurons | Neurotoxicity assay | 1 - 10 µM | Neuroprotection against glutamate toxicity |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability using an MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control group (medium with the same final concentration of DMSO as the treated groups) and a positive control for cytotoxicity if available.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.
Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol outlines the steps to analyze the effect of this compound on the phosphorylation of p38 MAPK.
Materials:
-
Cells or tissue lysates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK and anti-total p38 MAPK)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Western blot imaging system
Procedure:
-
Cell/Tissue Treatment and Lysis:
-
Treat cells or animals with this compound at the desired concentration and for the appropriate duration. Include vehicle and other necessary controls.
-
Lyse the cells or tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
Data Analysis: Quantify the band intensities for both phosphorylated and total p38 MAPK. Express the results as a ratio of phospho-p38 to total p38.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound effects.
Caption: Simplified signaling pathway of the Sigma-1 receptor and the inhibitory action of this compound.
Caption: Logical flow of control experiments for validating this compound's mechanism of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Effect of BD 1047, a sigma1 receptor antagonist, in the animal models predictive of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sigma Receptor page 1 | BenchChem [benchchem.com]
- 7. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma-1 Receptor Antagonist BD1047 Reduces Mechanical Allodynia in a Rat Model of Bone Cancer Pain through the Inhibition of Spinal NR1 Phosphorylation and Microglia Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Analysis of Sigma-1 Receptor Antagonist BD1047 Effect on Upregulating Proteins in HIV-1-Infected Macrophages Exposed to Cocaine Using Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
BD-1047 Technical Support Center: Handling and Stability Guide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and stability of BD-1047, with a focus on light sensitivity and precautionary measures.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: this compound in its solid form is stable for an extended period when stored correctly. For long-term storage, it is recommended to keep the compound at -20°C, where it can remain stable for up to three years. For shorter periods, storage at +4°C under desiccating conditions is also acceptable.
Q2: What is the recommended procedure for preparing this compound stock solutions?
A: To prepare stock solutions, it is advised to use fresh, high-purity solvents. This compound is soluble in water and DMSO. For cell-based assays and animal experiments, it is crucial to follow specific handling instructions, including potential filtration and sterilization of aqueous solutions. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot stock solutions into smaller, single-use volumes.
Q3: Is this compound sensitive to light?
A: While there is no specific data available on the photostability of this compound, as a general precautionary measure for complex organic molecules, it is recommended to protect both the solid compound and its solutions from direct light exposure. One study has noted the use of this compound to prevent cell death induced by light exposure in a specific cell line, but this does not provide information on the compound's intrinsic stability to light[1]. Therefore, storing vials in the dark and using amber-colored tubes or wrapping tubes in foil during experiments is a recommended best practice.
Q4: What are the critical handling precautions for this compound?
A: this compound should be handled in a well-ventilated area. To avoid inhalation of the powder, appropriate respiratory protection should be worn, especially when handling the solid form. Direct contact with the skin and eyes should be avoided by using suitable protective clothing, gloves, and safety glasses. In case of contact, rinse the affected area thoroughly with water.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the compound is stored at the recommended temperature (-20°C for long-term) and protected from moisture. For solutions, use freshly prepared aliquots to avoid freeze-thaw cycles. |
| Inaccurate solution concentration. | Verify the calculations for molarity and ensure the compound was fully dissolved in the solvent. Use a calibrated balance for weighing the solid compound. | |
| Precipitation observed in stock solution | Exceeded solubility limit or solvent evaporation. | Confirm the concentration is within the known solubility limits for the solvent used. Ensure vials are tightly sealed to prevent solvent evaporation. Gentle warming or sonication may help in redissolving the precipitate, but care should be taken to avoid thermal degradation. |
| Contamination of the solvent. | Use fresh, high-purity, and dry solvents for preparing solutions, as moisture can affect solubility and stability. | |
| Visible change in color of the solid or solution | Potential degradation of the compound. | Discard the stock and prepare a fresh solution from a properly stored solid sample. If the solid itself has changed color, it is advisable to use a new batch of the compound. |
Quantitative Data Summary
| Parameter | Value | Source |
| Long-Term Storage (Powder) | -20°C (for up to 3 years) | Selleck Chemicals |
| Short-Term Storage (Powder) | +4°C (desiccated) | R&D Systems |
| Stock Solution Storage (-80°C) | Up to 1 year in solvent | Selleck Chemicals |
| Stock Solution Storage (-20°C) | Up to 1 month in solvent | Selleck Chemicals |
| Solubility in Water | Up to 50 mM | R&D Systems |
| Up to 87 mg/mL | Selleck Chemicals | |
| Solubility in DMSO | Up to 50 mM | R&D Systems |
| Up to 50 mg/mL | Selleck Chemicals | |
| Purity | ≥98% | R&D Systems |
Experimental Protocols & Visualizations
Experimental Workflow for Handling this compound
The following workflow outlines the recommended steps for handling this compound from receipt to experimental use, emphasizing safety and stability.
References
Validation & Comparative
A Comparative Guide to Sigma-1 Receptor Antagonists: BD-1047 vs. BD-1063
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used sigma-1 (σ1) receptor antagonists, BD-1047 and BD-1063. The information presented is supported by experimental data to assist researchers in selecting the appropriate antagonist for their specific preclinical studies.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters of this compound and BD-1063, highlighting their binding affinities and in vivo efficacy in established animal models.
| Parameter | This compound | BD-1063 | Reference |
| Binding Affinity (Ki, nM) | |||
| Sigma-1 Receptor | 0.93 | 9 | [1] |
| Sigma-2 Receptor | 47 | 449 | [1][2] |
| Selectivity | |||
| σ2/σ1 Ratio | ~50.5 | ~50 | [1][2] |
| In Vivo Efficacy | |||
| Orofacial Formalin Test (mice) | Significant anti-nociceptive effects at 10 mg/kg (i.p.) | Not reported | [3] |
| Cocaine-Induced Hyperlocomotion (mice) | Attenuates hyperlocomotion | Prevents hyperlocomotion | [4] |
| Ethanol Self-Administration (rats) | Not reported | Dose-dependently reduces ethanol self-administration (3.3-11 mg/kg, s.c.) | [5][6][7][8][9] |
| Antipsychotic-like Activity (rats) | Attenuates phencyclidine-induced head twitches | Attenuates DTG-induced dystonia | [4][10] |
| Neuropathic Pain (rats) | Attenuates mechanical allodynia in bone cancer pain model (intrathecal) | Potentiates the antinociceptive effect of quercetin in chronic constriction injury model | [1][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors
This protocol is used to determine the binding affinity (Ki) of the compounds for sigma-1 and sigma-2 receptors.
-
Tissue Preparation: Guinea pig brain (for sigma-1) and rat liver (for sigma-2) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 8.0). The homogenate is centrifuged, and the resulting pellet (membrane preparation) is resuspended in the same buffer.
-
Assay:
-
For sigma-1 receptor binding , membrane homogenates are incubated with the radioligand --INVALID-LINK---pentazocine in the presence of varying concentrations of the test compound (this compound or BD-1063).
-
For sigma-2 receptor binding , membrane homogenates are incubated with the radioligand [³H]DTG in the presence of (+)-pentazocine (to mask sigma-1 sites) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., haloperidol).
-
-
Incubation and Filtration: The mixture is incubated at a specific temperature and for a set duration (e.g., 25°C for 150 minutes). The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
Orofacial Formalin Test in Mice
This model is used to assess the antinociceptive (pain-relieving) effects of the compounds.
-
Animals: Male ICR mice are used.
-
Procedure:
-
Animals are habituated to the testing environment.
-
This compound (1, 3, or 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the formalin injection.[3]
-
A dilute formalin solution (e.g., 5% formalin in saline, 10 µL) is injected subcutaneously into the right upper lip of the mouse.[3]
-
Immediately after the injection, the mouse is placed in an observation chamber, and the cumulative time spent rubbing the injected area with the ipsilateral forepaw is recorded for a set period (e.g., 45 minutes).[3]
-
-
Phases of Nociception: The nociceptive response is biphasic: the first phase (0-5 minutes) represents acute pain, and the second phase (15-45 minutes) reflects inflammatory pain.
-
Data Analysis: The total time spent rubbing in each phase is compared between the drug-treated and vehicle-treated groups.
Cocaine-Induced Hyperlocomotion in Mice
This model is used to evaluate the potential of the antagonists to counteract the stimulant effects of cocaine.
-
Animals: Male Swiss-Webster mice are used.
-
Procedure:
-
Mice are habituated to the locomotor activity chambers.
-
This compound, BD-1063, or vehicle is administered prior to the cocaine injection.
-
Cocaine (e.g., 20 mg/kg, i.p.) is administered, and the mice are immediately placed in the activity chambers.
-
Locomotor activity (e.g., distance traveled) is recorded for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis: The total locomotor activity is compared between the antagonist-pretreated groups and the group that received only cocaine.
Signaling Pathways and Mechanisms of Action
This compound and BD-1063 exert their effects by antagonizing the sigma-1 receptor, which is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This receptor modulates a variety of downstream signaling pathways.
Sigma-1 Receptor Modulation of NMDA Receptor Signaling
Sigma-1 receptors are known to interact with and modulate the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and pain transmission.[12][13] Antagonism of the sigma-1 receptor by compounds like this compound can lead to a reduction in NMDA receptor-mediated signaling.[1]
Caption: this compound antagonizes the Sigma-1 receptor, modulating NMDA receptor function.
Involvement of p38 MAPK Signaling in Nociception
Studies have shown that this compound can reduce the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in the context of pain.[3] The p38 MAPK pathway is a key signaling cascade involved in inflammation and cellular stress responses.
Caption: this compound inhibits the activation of the p38 MAPK pathway in nociceptive signaling.
Conclusion
Both this compound and BD-1063 are potent and selective sigma-1 receptor antagonists, valuable tools for investigating the role of this receptor in various physiological and pathological processes.
-
This compound exhibits a higher affinity for both sigma-1 and sigma-2 receptors compared to BD-1063. Its efficacy has been demonstrated in models of pain and psychosis.
-
BD-1063 also shows high selectivity for the sigma-1 receptor and has been particularly well-characterized in models of addiction, notably in reducing ethanol self-administration.
The choice between these two antagonists will depend on the specific research question, the desired affinity profile, and the experimental model being used. The data and protocols provided in this guide aim to facilitate this decision-making process for researchers in the field of drug discovery and development.
References
- 1. Sigma-1 Receptor Antagonist BD1047 Reduces Mechanical Allodynia in a Rat Model of Bone Cancer Pain through the Inhibition of Spinal NR1 Phosphorylation and Microglia Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BD 1063 dihydrochloride, sigma-1 antagonist (CAS 150208-28-9) | Abcam [abcam.com]
- 3. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Sigma-1 receptor antagonist (BD-1063) potentiates the antinociceptive effect of quercetin in neuropathic pain induced by chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
BD-1047 versus haloperidol as a sigma receptor ligand
An Objective Comparison of BD-1047 and Haloperidol as Sigma Receptor Ligands
Introduction
Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular proteins that have garnered significant interest as therapeutic targets for a range of neurological disorders and as biomarkers in oncology. The σ₁ receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), while the σ₂ receptor has been identified as Transmembrane Protein 97 (TMEM97), involved in cholesterol homeostasis.[1][2][3] Understanding the pharmacological tools used to probe these receptors is critical for advancing research. This guide provides a detailed comparison of two key ligands: this compound, a selective σ₁ receptor antagonist, and haloperidol, a classic antipsychotic drug with high affinity for both sigma and dopamine receptors.[4][5]
Binding Affinity and Selectivity
The primary distinction between this compound and haloperidol lies in their binding profiles across different receptors. Haloperidol is a non-selective ligand, binding with high, nanomolar affinity to σ₁, σ₂, and dopamine D₂ receptors.[4][6] This lack of selectivity, particularly its potent D₂ receptor activity, complicates the interpretation of its effects on sigma receptor function in vivo.[6] In contrast, this compound was developed as a selective σ₁ receptor antagonist with significantly lower affinity for σ₂ receptors and other neurotransmitter receptors, making it a more precise tool for studying σ₁ receptor pharmacology.[5][7]
Table 1: Comparative Binding Affinities (Ki) of this compound and Haloperidol
| Compound | Sigma-1 (σ₁) Receptor Ki (nM) | Sigma-2 (σ₂) Receptor Ki (nM) | Dopamine D₂ Receptor Ki (nM) | Selectivity Profile |
| This compound | ~4.4 - 9.0[5] | ~176 - 360 (~40-fold lower than σ₁)[8] | Low Affinity (>500)[6] | Selective σ₁ antagonist |
| Haloperidol | ~2.0 - 6.5[6] | High Affinity (nM range)[6] | ~1.0 - 2.8[4][6] | Non-selective; High affinity for σ₁, σ₂, and D₂ |
Functional Activity
Functionally, this compound is consistently characterized as a σ₁ receptor antagonist.[5][9] It is frequently used in preclinical studies to block or reverse the effects of σ₁ receptor agonists, thereby confirming the involvement of the σ₁ receptor in a specific biological response.[7][10]
The functional activity of haloperidol at sigma receptors is more complex. While it often acts as a σ₁ antagonist, its metabolites, such as reduced haloperidol, retain high affinity for sigma receptors but have greatly diminished D₂ receptor affinity.[4][11] Chronic administration of haloperidol has been shown to reduce the number of σ₁ binding sites without altering affinity, suggesting a mechanism beyond simple competitive antagonism.[12][13] Its potent D₂ receptor antagonism is responsible for its primary antipsychotic effects and also contributes to motor side effects, an action that may be modulated by its concurrent activity at sigma receptors.[14][15][16]
Experimental Protocols
The binding affinities detailed above are primarily determined through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (like this compound or haloperidol) to displace a radiolabeled ligand from its receptor.
Protocol: Competitive Radioligand Binding Assay for Sigma Receptors
This protocol provides a generalized methodology for determining the inhibitory constant (Ki) of a test compound at σ₁ and σ₂ receptors.
1. Materials and Reagents:
-
Membrane Preparation: Homogenized tissue or cell membranes expressing the target receptor (e.g., guinea pig brain for σ₁, rat liver for σ₂).[11][17]
-
Assay Buffer: Typically 50 mM Tris-HCl buffer, pH 7.4-8.0.[11][18]
-
Radioligand:
-
Test Compound: this compound, haloperidol, or other unlabeled ligands of interest, prepared in serial dilutions.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent unlabeled ligand like haloperidol.[11][18]
-
Masking Agent (for σ₂ assay): A selective σ₁ ligand, such as (+)-pentazocine (100-200 nM), to block [³H]-DTG binding to σ₁ sites.[17][22]
-
Filtration System: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.[21]
-
Detection: Scintillation cocktail and a scintillation counter.[18]
2. Assay Procedure:
-
Plate Setup: The assay is performed in a 96-well plate. Designate wells for total binding, non-specific binding (NSB), and competitive binding with the test compound.
-
Incubation:
-
To each well, add the assay buffer, radioligand, and membrane preparation.
-
For Total Binding wells, no other compounds are added.
-
For NSB wells, add the high concentration of the non-specific binding control ligand (e.g., haloperidol).
-
For Competitive Binding wells, add the serially diluted test compound.
-
For σ₂ assays, add the σ₁ masking agent (e.g., (+)-pentazocine) to all wells.
-
-
Equilibration: Incubate the plate for a defined period (e.g., 90-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow binding to reach equilibrium.[11][17]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Radioactivity Measurement: After the filters are dry, add scintillation cocktail to each well and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the CPM from NSB wells from the CPM of all other wells.
-
Plot the specific binding as a percentage of the total binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[18]
Signaling Pathways
This compound and haloperidol exert their effects by modulating distinct signaling hubs.
Sigma-1 Receptor Signaling: The σ₁ receptor is a chaperone protein at the ER-mitochondria interface.[23] In its inactive state, it is bound to another chaperone, BiP. Upon stimulation by agonist ligands, it dissociates from BiP and can translocate to interact with and modulate a variety of "client" proteins, including the IP₃ receptor (regulating calcium release from the ER), voltage-gated ion channels, and other signaling complexes.[2][18][24] Antagonists like this compound are thought to prevent this dissociation and subsequent modulation of client proteins.
Sigma-2 Receptor Signaling: The σ₂ receptor (TMEM97) is implicated in cholesterol transport and homeostasis, often in complex with the progesterone receptor membrane component 1 (PGRMC1).[1][25] Its signaling can influence cell proliferation and survival pathways and has been linked to the regulation of epidermal growth factor receptor (EGFR) signaling.[1][26] Haloperidol's high affinity for this receptor may contribute to its broader cellular effects, including cytotoxicity in cancer cell lines.[27]
Conclusion
This compound and haloperidol serve different but important roles as sigma receptor ligands. The key distinctions are summarized below.
-
Application: this compound is the superior tool for specifically investigating the role of the σ₁ receptor due to its high selectivity. It is ideal for in vitro and in vivo studies aimed at isolating σ₁-mediated effects.
-
Complexity: Haloperidol's utility as a sigma receptor tool is limited by its potent activity at dopamine D₂ receptors . Its effects are a composite of actions at multiple targets, making it a "dirty" drug from a pharmacological perspective, though its metabolites offer a pathway to more selective sigma receptor engagement.[4][6]
-
Functional Profile: this compound is a well-defined antagonist, whereas haloperidol's functional impact on sigma receptors can be more nuanced and context-dependent.
For researchers aiming to elucidate the specific functions of the σ₁ receptor, this compound is the ligand of choice. Haloperidol remains a clinically relevant compound whose complex pharmacology, including its high affinity for sigma receptors, continues to be an area of active investigation to understand its full therapeutic and side-effect profile.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]
- 4. Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential independent action of sigma receptor ligands through inhibition of the Kv2.1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of BD 1047, a sigma1 receptor antagonist, in the animal models predictive of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Functional characterization of a sigma receptor and its gene expression by haloperidol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of haloperidol and reduced haloperidol on binding to sigma sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
- 17. med.upenn.edu [med.upenn.edu]
- 18. benchchem.com [benchchem.com]
- 19. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 22. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 25. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. oncotarget.com [oncotarget.com]
A Comparative Analysis of BD-1047 and Rimcazole Efficacy
In the landscape of sigma receptor research, the antagonists BD-1047 and rimcazole are pivotal tools for elucidating the role of these unique proteins in cellular function and disease. This guide provides a comparative analysis of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Efficacy Comparison
A direct comparison of the in vitro antiproliferative efficacy of this compound and rimcazole was conducted across a panel of 23 human cancer cell lines. The results, summarized in the table below, indicate a difference in their potency in this specific context.
| Compound | Mean GI50 (μM) | Efficacy Profile |
| Rimcazole | 22.3 | Moderate antiproliferative efficacy[1] |
| This compound | 92.1 | No significant cell growth inhibition[1] |
GI50: The concentration of a drug that inhibits the growth of cells by 50%.
Efficacy in Preclinical Models
While a direct quantitative comparison in animal models for antipsychotic activity is not available in a single study, qualitative assessments have been made. In models predictive of antipsychotic efficacy, rimcazole's activity was clinically confirmed.[2][3] In contrast, this compound demonstrated moderate activity in these models, leading to doubts about its usefulness as an antipsychotic drug.[2][3] Specifically, this compound did not significantly reduce amphetamine-induced hyperactivity in mice, a key indicator in these models, unlike rimcazole.[2][3] However, both this compound and rimcazole were found to attenuate apomorphine-induced climbing in mice and phencyclidine-induced head twitches in rats.[2][3]
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. The following sections outline the protocols used in key experiments cited in this guide.
In Vitro Antiproliferative Assay
This protocol was employed to determine the GI50 values of this compound and rimcazole in human cancer cell lines.[1]
Methodology:
-
Cell Culture: Twenty-three human cancer cell lines were cultured under standard conditions.
-
Drug Exposure: Cells were exposed to various concentrations of this compound and rimcazole (ranging from 0.1 μM to 100 μM in one-log serial dilutions) for 48 hours.[1]
-
Cell Viability Assessment: The sulforhodamine B (SRB) assay was used to calculate the cell growth rate.[1]
-
Data Analysis: Dose-response curves were generated to determine the GI50 values for each compound in each cell line.[1]
Animal Models for Antipsychotic Activity
The following protocols are representative of those used to assess the potential antipsychotic activity of sigma receptor ligands.
Amphetamine-Induced Hyperactivity in Mice: [2]
-
Animals: Male mice are used.
-
Drug Administration: Mice are pre-treated with the test compound (this compound or rimcazole) or vehicle.
-
Induction of Hyperactivity: Amphetamine is administered to induce hyperactivity.
-
Behavioral Assessment: Locomotor activity is measured to assess the effect of the test compound on amphetamine-induced hyperactivity.
Apomorphine-Induced Climbing in Mice: [2]
-
Animals: Male mice are used.
-
Drug Administration: Mice are pre-treated with the test compound (this compound or rimcazole) or vehicle.
-
Induction of Climbing Behavior: Apomorphine is administered to induce climbing behavior.
-
Behavioral Assessment: The incidence and duration of climbing behavior are observed and scored.
Phencyclidine-Induced Head Twitches in Rats: [2]
-
Animals: Male rats are used.
-
Drug Administration: Rats are pre-treated with the test compound (this compound or rimcazole) or vehicle.
-
Induction of Head Twitches: Phencyclidine is administered to induce head twitch responses.
-
Behavioral Assessment: The frequency of head twitches is counted over a specified period.
Signaling Pathways and Mechanisms of Action
Both this compound and rimcazole exert their effects primarily by acting as antagonists at sigma-1 (σ1) receptors.[2][4][5] The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[6][7] It plays a crucial role in regulating cellular stress responses and signaling.[7][8]
The antagonism of the σ1 receptor by these compounds can modulate various downstream signaling pathways.
Caption: Antagonism of the Sigma-1 Receptor by this compound and Rimcazole.
It is important to note that while both are σ1 receptor antagonists, their selectivity and potential off-target effects differ. Rimcazole also exhibits a high affinity for dopamine transporters, which may contribute to its overall pharmacological profile.[4][5]
The following diagram illustrates a generalized experimental workflow for comparing the efficacy of these two compounds.
Caption: General workflow for comparing this compound and rimcazole efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of BD 1047, a sigma1 receptor antagonist, in the animal models predictive of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of the Pharmacological and Clinical Profile of Rimcazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the pharmacological and clinical profile of rimcazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma receptors [σRs]: biology in normal and diseased states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Validation of BD-1047's Efficacy in Reducing Fos-Like Immunoreactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective analysis of the experimental evidence supporting the effect of the sigma-1 receptor antagonist, BD-1047, on the reduction of Fos-like immunoreactivity (Fos-LIR), a key marker of neuronal activation. While direct comparative studies with alternative sigma-1 receptor antagonists in the same experimental pain models are limited in the current literature, this document summarizes the available quantitative data for this compound and provides detailed experimental protocols to facilitate the design of future validation and comparative studies.
Data Presentation: this compound's Effect on Fos-Like Immunoreactivity
The following table summarizes the quantitative data from a key study investigating the dose-dependent effect of this compound on the reduction of Fos-immunoreactive (Fos-ir) cells in a mouse model of orofacial pain.
| Compound | Dosage (mg/kg, i.p.) | Animal Model | Brain Region | Effect on Fos-ir Cells | Reference |
| Saline | - | Mouse Orofacial Formalin Model | Trigeminal Nucleus Caudalis (TNC) | Baseline | [1] |
| This compound | 1 | Mouse Orofacial Formalin Model | Trigeminal Nucleus Caudalis (TNC) | Not specified | [1] |
| This compound | 3 | Mouse Orofacial Formalin Model | Trigeminal Nucleus Caudalis (TNC) | Not specified | [1] |
| This compound | 10 | Mouse Orofacial Formalin Model | Trigeminal Nucleus Caudalis (TNC) | Significant Reduction vs. Saline | [1] |
Note: While the study reported a significant reduction at the 10 mg/kg dose, specific quantitative values (e.g., percentage reduction) were not provided in the abstract.
Comparative Analysis with Other Compounds
Experimental Protocols
To facilitate the validation and comparison of this compound's effects, detailed methodologies for key experiments are provided below.
Animal Model and Drug Administration
-
Animal Model: The orofacial formalin test in mice is a widely used model for assessing nociceptive and inflammatory pain.[1][7]
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the formalin injection.[1] A standard i.p. injection technique should be followed to ensure proper delivery into the peritoneal cavity.[8][9][10][11]
Induction of Fos-Like Immunoreactivity
-
Formalin Injection: Subcutaneously inject 10 µL of 5% formalin into the right upper lip of the mouse to induce a nociceptive response and subsequent Fos expression in the trigeminal nucleus caudalis (TNC).[1]
-
Behavioral Observation: The nociceptive response, characterized by rubbing of the ipsilateral forepaw or hindpaw, can be observed and quantified for 45 minutes post-injection.[1]
Immunohistochemistry for Fos Protein
-
Tissue Preparation: Two hours after the formalin injection, deeply anesthetize the animals and perfuse transcardially with saline followed by a 4% paraformaldehyde solution.[12][13]
-
Brain Extraction and Sectioning: Carefully extract the brainstem and post-fix in 4% paraformaldehyde. Subsequently, transfer the tissue to a sucrose solution for cryoprotection. Section the TNC region coronally at a thickness of 30-40 µm using a cryostat.[14][15][16]
-
Immunostaining:
-
Wash the free-floating sections in phosphate-buffered saline (PBS).
-
Incubate in a blocking solution (e.g., PBS with Triton X-100 and normal serum) to reduce non-specific binding.
-
Incubate with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.
-
Wash in PBS and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin-peroxidase complex (ABC) kit.
-
Visualize the immunoreactivity using a diaminobenzidine (DAB) solution, which produces a brown precipitate in the nuclei of Fos-positive cells.
-
-
Mounting and Coverslipping: Mount the stained sections onto gelatin-coated slides, air-dry, dehydrate through an ethanol series, clear in xylene, and coverslip with a mounting medium.
Quantification of Fos-Like Immunoreactivity
-
Image Acquisition: Capture images of the TNC sections using a light microscope equipped with a digital camera.
-
Cell Counting: Manually or with the aid of image analysis software, count the number of Fos-immunoreactive nuclei within specific laminae of the TNC. The results can be expressed as the number of Fos-positive cells per section or per unit area.[17] An observer blinded to the experimental groups should perform the cell counting to avoid bias.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the effect of this compound on Fos-like immunoreactivity.
Proposed Signaling Pathway
Caption: Proposed pathway for this compound's reduction of Fos-like immunoreactivity.
References
- 1. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Aripiprazole and Haloperidol on Fos-like Immunoreactivity in the Prefrontal Cortex and Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential induction of Fos-like-immunoreactivity in the extended amygdala after haloperidol and clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine antagonists induce fos-like-immunoreactivity in the substantia nigra and entopeduncular nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Aripiprazole and Haloperidol on Fos-like Immunoreactivity in the Prefrontal Cortex and Amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. benchchem.com [benchchem.com]
- 11. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of formalin-induced Fos-like immunoreactivity in the spinal cord by swim stress-induced analgesia, morphine and ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fos-like immunoreactivity in the rat superficial dorsal horn induced by formalin injection in the forepaw: effects of dorsal rhizotomies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Immunohistochemical expression of the c-Fos protein in the spinal trigeminal nucleus following presentation of a corneal airpuff stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of Fos protein-like immunoreactivity in the trigeminal spinal nucleus caudalis and upper cervical cord following noxious and non-noxious mechanical stimulation of the whisker pad of the rat with an inferior alveolar nerve transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Confirming the Specificity of BD-1047: A Comparative Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on experimentally confirming the specificity of the sigma-1 receptor antagonist, BD-1047. This guide provides a comparative analysis with alternative sigma receptor ligands, detailed experimental protocols, and visual workflows to ensure robust and reliable results.
In the realm of pharmacology, the precise characterization of a compound's interaction with its biological targets is paramount. This compound is widely utilized as a selective antagonist for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein involved in a myriad of cellular processes.[1] However, ensuring that the observed experimental effects are indeed mediated by the sigma-1 receptor and not due to off-target interactions is a critical step in validating research findings. This guide outlines a systematic approach to confirming the specificity of this compound, offering a comparative perspective with other commonly used sigma receptor ligands.
Comparative Analysis of Sigma Receptor Ligands
A crucial step in assessing the specificity of this compound is to compare its binding profile with that of other well-characterized sigma receptor ligands. This includes other antagonists and agonists for the sigma-1 receptor, as well as compounds with affinity for the sigma-2 receptor (σ2R).
| Compound | Type | Ki (nM) for σ1R | Ki (nM) for σ2R | Notable Off-Targets |
| This compound | Antagonist | 0.93 | 47 | β-adrenoceptors, Kv2.1 channel |
| NE-100 | Antagonist | 4.16 | >10,000 | Low affinity for D1, D2, 5-HT1A, 5-HT2, PCP receptors |
| S1RA (E-52862) | Antagonist | 17 | >1000 | Moderate affinity for 5-HT2B receptor (Ki= 328 nM) |
| BD-1063 | Antagonist | 9 | 449 | ≥100-fold selective over opioid, PCP, muscarinic, dopamine, adrenergic, and serotonin receptors |
| (+)-Pentazocine | Agonist | ~10 | 2470 | Opioid receptors |
| PRE-084 | Agonist | 44 (IC50) | High selectivity over σ2R | Potential for off-target effects at higher concentrations |
Note: Ki and IC50 values can vary between different studies and experimental conditions. The data presented here is a synthesis of reported values for comparative purposes.[2][3][4][5][6][7][8][9][10][11]
This comparative data highlights that while this compound is a potent sigma-1 receptor antagonist, it also displays considerable affinity for the sigma-2 receptor. Furthermore, off-target interactions with β-adrenoceptors and the Kv2.1 potassium channel have been reported, which must be considered in experimental design and data interpretation.[12] In contrast, compounds like S1RA and NE-100 exhibit a higher degree of selectivity for the sigma-1 receptor over the sigma-2 receptor and a broader panel of other targets.[2][4][5][8][9][11]
Experimental Protocols for Specificity Confirmation
To rigorously establish the specificity of this compound's effects, a multi-faceted experimental approach is recommended. This should include binding assays to determine its affinity and selectivity profile, and functional assays to demonstrate that its biological effects are mediated through the sigma-1 receptor.
Radioligand Binding Assays
Radioligand binding assays are fundamental for quantifying the affinity of a compound for its target receptor and for assessing its selectivity against other receptors.
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor and a panel of off-targets.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cultured cells expressing the receptor of interest (e.g., guinea pig brain membranes for sigma-1 receptors).
-
Competition Binding Assay:
-
Incubate the membrane preparation with a constant concentration of a radiolabeled ligand specific for the sigma-1 receptor (e.g., [3H]-(+)-pentazocine).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.
-
Incubate the mixture to allow it to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Selectivity Profiling: Perform similar competition binding assays for a broad panel of other receptors, ion channels, and transporters to identify potential off-target interactions. Commercial services are available that offer screening against large panels of molecular targets.[1][2][13][14]
Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound using a radioligand competition binding assay.
Functional Assays
Functional assays are essential to demonstrate that the binding of this compound to the sigma-1 receptor translates into a measurable biological effect. The choice of assay will depend on the specific cellular context and the downstream signaling pathways being investigated.
The sigma-1 receptor is known to modulate intracellular calcium signaling.[15][16][17] An antagonist like this compound would be expected to block the effects of a sigma-1 receptor agonist on calcium mobilization.
Objective: To determine if this compound can block agonist-induced changes in intracellular calcium concentration.
Methodology:
-
Cell Culture and Loading: Culture a suitable cell line (e.g., BV2 microglia, PC12) on glass coverslips and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM).
-
Baseline Measurement: Measure the baseline fluorescence intensity of the cells using a fluorescence microscope equipped with a ratiometric imaging system.
-
This compound Pre-incubation: Pre-incubate the cells with this compound for a sufficient period to allow for receptor binding.
-
Agonist Stimulation: Add a sigma-1 receptor agonist (e.g., PRE-084 or (+)-pentazocine) and continuously record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
-
Control Experiments:
-
Run a positive control where cells are stimulated with the agonist in the absence of this compound.
-
Run a negative control with vehicle treatment.
-
-
Data Analysis: Quantify the change in fluorescence intensity (or the ratio of fluorescence at two different excitation wavelengths for ratiometric dyes) in response to agonist stimulation in the presence and absence of this compound. A significant reduction in the agonist-induced calcium response in the presence of this compound indicates antagonistic activity at the sigma-1 receptor.
Sigma-1 receptors can modulate the activity of various ion channels.[18][19] Electrophysiological techniques, such as patch-clamp, can be used to measure these effects and their blockade by this compound.
Objective: To assess the ability of this compound to block sigma-1 receptor-mediated modulation of ion channel activity.
Methodology:
-
Cell Preparation: Use a cell line endogenously expressing or transfected with the ion channel of interest and the sigma-1 receptor.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp recording configuration to measure the ionic currents flowing through the channel of interest.
-
Apply a voltage protocol to elicit channel activity.
-
-
Agonist Application: Apply a sigma-1 receptor agonist and observe any changes in the ion channel currents (e.g., potentiation or inhibition).
-
This compound Application: In the presence of the agonist, apply this compound and determine if it reverses the agonist-induced changes in channel activity.
-
Control Experiments:
-
Apply the agonist alone to establish its effect.
-
Apply this compound alone to check for any direct effects on the ion channel.
-
-
Data Analysis: Analyze the current amplitude, kinetics, and voltage-dependence of the ion channel in the different experimental conditions. A reversal of the agonist's effect by this compound suggests specificity at the sigma-1 receptor.
Sigma-1 receptor activation has been shown to promote neurite outgrowth in neuronal cell lines.[6][20][21][22] This provides a functional readout to test the antagonistic properties of this compound.
Objective: To determine if this compound can inhibit agonist-induced neurite outgrowth.
Methodology:
-
Cell Culture: Plate a neuronal cell line (e.g., PC12 or N1E-115) at a low density on a suitable substrate (e.g., collagen-coated plates).
-
Treatment: Treat the cells with a sigma-1 receptor agonist (e.g., PRE-084) in the presence or absence of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (typically 24-72 hours).
-
Imaging and Analysis:
-
Fix and stain the cells to visualize the neurons and their neurites (e.g., with a neuron-specific antibody like β-III tubulin).
-
Capture images using a microscope and quantify neurite length and branching using image analysis software.
-
-
Data Analysis: Compare the extent of neurite outgrowth in the different treatment groups. A significant reduction in agonist-induced neurite outgrowth by this compound would indicate functional antagonism at the sigma-1 receptor.
Genetic Knockdown/Knockout Studies
The most definitive way to confirm that the effects of this compound are mediated by the sigma-1 receptor is to use a genetic approach.
Objective: To demonstrate that the biological effects of this compound are absent in cells or animals lacking the sigma-1 receptor.
Methodology:
-
Model System: Utilize a cell line in which the sigma-1 receptor gene (SIGMAR1) has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR/Cas9), or use a sigma-1 receptor knockout animal model.
-
Functional Assay: Perform one of the functional assays described above (e.g., calcium imaging, electrophysiology, or a behavioral assay in animals) in both the wild-type and the knockdown/knockout model.
-
Data Analysis: Compare the effects of this compound in the presence of a sigma-1 receptor agonist in both the wild-type and the genetically modified system. If the effects of the agonist and their blockade by this compound are absent in the knockdown/knockout model, this provides strong evidence for the on-target specificity of this compound.
Sigma-1 Receptor Signaling and Experimental Logic
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon stimulation by agonists, it can translocate and interact with a variety of client proteins, including ion channels and G-protein coupled receptors, to modulate their activity. Antagonists like this compound are thought to prevent these interactions.
Logical Framework for Specificity Testing
Caption: A logical diagram illustrating the experimental approaches and expected outcomes for confirming the specificity of this compound.
Sigma-1 Receptor Signaling Pathway
Caption: A simplified diagram of the sigma-1 receptor signaling pathway, illustrating the points of action for agonists and antagonists.
Conclusion
Confirming the specificity of this compound is not a single experiment but a systematic process of evidence gathering. By combining binding assays to define its pharmacological profile, functional assays to link its binding to a biological response, and genetic approaches to unequivocally demonstrate the involvement of the sigma-1 receptor, researchers can confidently attribute their findings to the on-target action of this valuable pharmacological tool. This rigorous approach is essential for the generation of reproducible and translatable scientific knowledge.
References
- 1. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 2. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in Rats with Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BD1063 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. E-52862 - Wikipedia [en.wikipedia.org]
- 10. BD 1063 dihydrochloride, sigma-1 antagonist (CAS 150208-28-9) | Abcam [abcam.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. wuxibiology.com [wuxibiology.com]
- 15. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 16. rupress.org [rupress.org]
- 17. Sigma-1 receptor activation prevents intracellular calcium dysregulation in cortical neurons during in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 20. Effect of the Sigma-1 receptor on neurite outgrowth | Receptors & Clinical Investigation [smartscitech.com]
- 21. Neurite Outgrowth Assays [sigmaaldrich.com]
- 22. academic.oup.com [academic.oup.com]
A Comparative Analysis of Sigma-1 Receptor Antagonists: BD-1047 vs. NE-100
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used selective sigma-1 receptor (σ1R) antagonists, BD-1047 and NE-100. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective pharmacological profiles, supported by experimental data, to facilitate informed decisions in research and development.
Introduction
The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including neuropathic pain, psychosis, and neurodegenerative diseases. This compound (N-[2-(3,4-dichlorophenyl)ethyl]-N,N',N'-trimethyl-1,2-ethanediamine) and NE-100 (4-methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine) are two of the most extensively utilized antagonists in preclinical research to probe the function of the σ1R. While both compounds exhibit high affinity and selectivity for the σ1R, subtle but significant differences in their pharmacological profiles can influence experimental outcomes and their potential as therapeutic leads. This guide offers a side-by-side comparison of their binding kinetics, selectivity, and functional effects, drawing upon published experimental data.
Quantitative Data Summary
The following table summarizes the key pharmacological parameters of this compound and NE-100 based on data from various radioligand binding and functional assays. It is important to note that absolute values can vary between studies due to different experimental conditions.
| Parameter | This compound | NE-100 | Reference(s) |
| Sigma-1 Receptor Affinity (Ki) | ~3-9 nM | ~0.86-1.54 nM | [1] |
| Sigma-2 Receptor Affinity (Ki) | ~150-450 nM | ~47-100 nM | [1] |
| Sigma-1/Sigma-2 Selectivity Ratio | ~50-fold | >55-fold | [1] |
| Other Receptor Affinities | Significant affinity for β-adrenoceptors | Low affinity for dopamine, serotonin, and PCP receptors | [1] |
| Functional Antagonism (IC50) | Potent antagonist of σ1R-mediated effects | Potent antagonist of σ1R-mediated effects | [2] |
| In Vivo Efficacy | Attenuates neuropathic pain, psychosis-like behaviors, and neurotoxicity | Exhibits antipsychotic, neuroprotective, and cognitive-enhancing effects | [3][4] |
Comparative Analysis
Both this compound and NE-100 are potent and selective antagonists of the σ1R. However, NE-100 generally displays a slightly higher affinity for the σ1R compared to this compound.[1] In terms of selectivity, both compounds show a clear preference for the σ1R over the σ2R.[1] A notable difference in their selectivity profiles is the significant affinity of this compound for β-adrenoceptors, a characteristic not prominently reported for NE-100.[1] This off-target activity of this compound should be a critical consideration in the interpretation of experimental results, as effects observed could be partially mediated by β-adrenoceptor blockade.
Functionally, both compounds have been demonstrated to antagonize σ1R agonist-induced effects in a variety of in vitro and in vivo models. For instance, both this compound and NE-100 have been shown to inhibit σ1R-mediated modulation of ion channels, such as the Kv2.1 channel.[2] In animal models, both antagonists have demonstrated efficacy in preclinical studies of pain, psychosis, and neuroprotection.[3][4][5] However, the specific behavioral and cellular outcomes can differ, potentially due to their distinct ancillary pharmacological properties.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is a standard method to determine the binding affinity (Ki) of a compound for the sigma-1 receptor.
Materials:
-
Test compounds (this compound, NE-100)
-
Membrane preparations from cells or tissues expressing sigma-1 receptors (e.g., guinea pig brain)
-
Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor agonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding determinator (e.g., high concentration of a non-labeled sigma-1 ligand like haloperidol)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the membrane preparation, --INVALID-LINK---pentazocine, and either the test compound or vehicle.
-
For determining non-specific binding, add a high concentration of a non-labeled ligand instead of the test compound.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving the sigma-1 receptor and a typical experimental workflow for comparing antagonists like this compound and NE-100.
Caption: Sigma-1 Receptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for Comparing Sigma-1 Receptor Antagonists.
Conclusion
This compound and NE-100 are invaluable pharmacological tools for investigating the physiological and pathophysiological roles of the sigma-1 receptor. While both are potent and selective antagonists, their subtle differences in binding affinity and, most notably, their off-target activities, necessitate careful consideration when designing experiments and interpreting data. NE-100's higher selectivity may render it a more suitable tool for studies where minimizing confounding effects from other receptors is paramount. Conversely, the well-characterized nature of this compound, including its known interactions with other targets, can be advantageous in specific contexts. Ultimately, the choice between these two antagonists should be guided by the specific research question and a thorough understanding of their individual pharmacological profiles. This guide serves as a foundational resource to aid in this decision-making process.
References
- 1. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of BD 1047, a sigma1 receptor antagonist, in the animal models predictive of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Nociceptive Effects of BD-1047: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-nociceptive effects of the sigma-1 receptor antagonist, BD-1047, with other alternative compounds. The information herein is supported by experimental data from preclinical studies and is intended to aid in the evaluation and design of future research.
Introduction to this compound and the Sigma-1 Receptor in Nociception
This compound is a selective antagonist of the sigma-1 receptor (S1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The sigma-1 receptor is implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and intracellular calcium mobilization. In the context of pain, the S1R is considered a key player in central sensitization, a process that leads to the amplification of pain signals in the spinal cord and brain. Antagonism of the S1R, therefore, represents a promising therapeutic strategy for the management of various pain states, particularly those with a neuropathic or inflammatory component. This compound has been shown to produce significant anti-nociceptive effects in several animal models of pain.[1][2][3]
Comparative Analysis of Anti-Nociceptive Effects
To validate the anti-nociceptive properties of this compound, its efficacy has been evaluated in a range of behavioral tests in rodents. These tests are designed to assess different modalities of pain, including acute thermal pain, persistent chemical-induced pain, and inflammatory pain. Below is a comparison of the performance of this compound with other selective sigma-1 receptor antagonists, such as S1RA (E-52862) and SI 1/28.
It is important to note that the following data has been collated from different studies. Direct head-to-head comparisons in a single study are limited, and inter-laboratory variability in experimental conditions can influence outcomes.
Formalin Test
The formalin test is a widely used model of tonic, localized inflammatory pain. It involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a biphasic pattern of nociceptive behaviors (licking and biting of the injected paw). The early phase (Phase 1, 0-5 minutes post-injection) is attributed to the direct activation of nociceptors, while the late phase (Phase 2, 15-40 minutes post-injection) is associated with an inflammatory response and central sensitization.
Table 1: Comparison of Sigma-1 Receptor Antagonists in the Formalin Test (Paw Licking/Biting Time in Seconds)
| Compound | Dose (mg/kg, i.p.) | Phase 1 Licking Time (s) | % Inhibition (Phase 1) | Phase 2 Licking Time (s) | % Inhibition (Phase 2) | Reference |
| This compound | 10 | Significant Reduction | Not specified | Significant Reduction | Not specified | [2] |
| S1RA | 20 | ~50 | ~30% | ~120 | ~40% | [4] |
| 40 | ~40 | ~45% | ~80 | ~60% | [4] | |
| 80 | ~30 | ~60% | ~40 | ~80% | [4] | |
| SI 1/28 | 13.2 (ED50) | Not specified | Not specified | Not specified | Not specified | [5] |
Data for this compound in the standard paw formalin test is limited in tabular format; the reference indicates a significant effect at 10 mg/kg in an orofacial formalin model. Data for S1RA is estimated from graphical representations.
Thermal Nociception Tests: Hot Plate and Tail-Flick
The hot plate and tail-flick tests are used to evaluate the response to acute thermal pain and are particularly sensitive to centrally acting analgesics. In the hot plate test, the latency to a nociceptive response (e.g., paw licking or jumping) is measured when the animal is placed on a heated surface. The tail-flick test measures the latency to withdraw the tail from a radiant heat source.
Table 2: Comparison of Sigma-1 Receptor Antagonists in Thermal Nociception Tests
| Test | Compound | Dose (mg/kg, i.p.) | Latency (s) | % Increase in Latency | Reference |
| Hot Plate | Morphine (comparator) | 10 | >30 | >100% | [6][7] |
| Tail-Flick | Morphine (comparator) | 10 | >10 | >100% | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key behavioral tests cited.
Formalin Test Protocol (Mouse)
-
Acclimation: Individually house mice in observation chambers for at least 30 minutes before the experiment to allow for acclimation to the testing environment.[10]
-
Drug Administration: Administer this compound or a comparator compound intraperitoneally (i.p.) at the desired dose. A typical pretreatment time is 30 minutes.[2]
-
Formalin Injection: Subcutaneously inject 20 µL of a 2.5% formalin solution into the plantar surface of the right hind paw using a 30-gauge needle.[10]
-
Observation: Immediately after injection, place the mouse back into the observation chamber and record the cumulative time spent licking or biting the injected paw. The observation period is typically divided into two phases: Phase 1 (0-5 minutes) and Phase 2 (15-40 minutes).[10]
Hot Plate Test Protocol (Mouse)
-
Apparatus: Use a hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.[11]
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer the test compound at the desired dose and route, with an appropriate pretreatment time.
-
Testing: Gently place the mouse on the heated surface of the hot plate and immediately start a timer.
-
Endpoint: Record the latency to the first sign of nociception, which can be either licking of the hind paws or jumping.[11] A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage.[12]
Tail-Flick Test Protocol (Mouse)
-
Apparatus: Use a tail-flick analgesiometer that applies a focused beam of radiant heat to the ventral surface of the tail.
-
Restraint and Acclimation: Gently restrain the mouse, allowing the tail to be positioned over the heat source. Allow for a brief period of acclimation to the restraint.
-
Drug Administration: Administer the test compound as required.
-
Testing: Activate the heat source and start a timer.
-
Endpoint: The timer is automatically stopped when the mouse flicks its tail out of the path of the heat beam. Record this latency. A cut-off time (e.g., 10-15 seconds) is essential to avoid tissue damage.[13]
Mechanism of Action and Signaling Pathways
The anti-nociceptive effects of this compound are mediated through its antagonism of the sigma-1 receptor. S1R activation is known to potentiate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and neuropathic pain. By blocking the S1R, this compound can indirectly inhibit NMDA receptor function, thereby reducing the hyperexcitability of spinal neurons involved in pain transmission.[14]
Furthermore, studies have shown that this compound can modulate downstream signaling pathways implicated in pain processing. For instance, this compound has been found to reduce the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in the trigeminal nucleus caudalis in a model of orofacial pain.[2] The p38 MAPK pathway is known to be involved in the production of pro-inflammatory cytokines and the maintenance of pain states.
Additionally, this compound has been shown to inhibit the release of CC-chemokine ligand 2 (CCL2) from primary afferent neurons.[1] CCL2 is a chemokine that plays a crucial role in neuroinflammation by attracting immune cells to the site of injury and promoting the activation of microglia in the spinal cord.
Caption: Sigma-1 Receptor Signaling in Nociception and the Action of this compound.
Caption: General Workflow for Behavioral Testing of Anti-Nociceptive Compounds.
Conclusion
The available preclinical data supports the anti-nociceptive effects of this compound, primarily in models of inflammatory and neuropathic pain. Its mechanism of action, through the antagonism of the sigma-1 receptor and subsequent modulation of key signaling pathways involved in central sensitization, provides a strong rationale for its therapeutic potential. While direct comparative quantitative data with other sigma-1 receptor antagonists in standardized behavioral tests is somewhat limited in the published literature, the existing evidence suggests that this compound is an effective tool for investigating the role of the sigma-1 receptor in nociception and a promising candidate for further development as an analgesic. Future head-to-head studies with other S1R antagonists, presenting data in a clear, comparative format, will be invaluable for definitively positioning this compound within this class of compounds.
References
- 1. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unict.it [iris.unict.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. farm.ucl.ac.be [farm.ucl.ac.be]
Unraveling the Selectivity of BD-1047: A Comparative Guide to its Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a pharmacological tool is paramount. This guide provides an in-depth comparison of the cross-reactivity of BD-1047, a widely used sigma-1 (σ1) receptor antagonist, with other receptors. By presenting quantitative data, detailed experimental protocols, and visual diagrams, this document aims to offer a clear and objective resource for evaluating the selectivity of this compound and its suitability for specific research applications.
This compound is a potent and selective antagonist for the σ1 receptor, a unique intracellular chaperone protein involved in a multitude of cellular functions and implicated in various neurological and psychiatric disorders.[1][2] Its utility as a research tool is critically dependent on its specificity for the σ1 receptor over other receptor types, particularly the closely related sigma-2 (σ2) receptor and other neurotransmitter receptors.
Comparative Binding Profile of this compound and Other Sigma Receptor Ligands
The selectivity of this compound is best understood by comparing its binding affinities across a panel of receptors to those of other common sigma receptor ligands. The following table summarizes the equilibrium dissociation constants (Ki) for this compound and other notable compounds at σ1, σ2, and a selection of other receptors. Lower Ki values indicate higher binding affinity.
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Other Receptors Ki (nM) | Reference |
| This compound | 0.9 | 47 | >10,000 (Dopamine, Opioid, PCP, Serotonin) | [3] |
| Haloperidol | 2-4 | High Affinity | High affinity for D2-like dopamine receptors | [4][5] |
| NE-100 | High Affinity | Lower Affinity | Potent σ1 antagonist | [5] |
| (+)-Pentazocine | High Affinity | Lower Affinity | σ1 agonist | [5] |
| 1,3-di-o-tolylguanidine (DTG) | 69 | 21 | Non-selective sigma receptor agonist | [6] |
As the data indicates, this compound exhibits a high affinity for the σ1 receptor with a Ki of 0.9 nM.[3] Its affinity for the σ2 receptor is approximately 52-fold lower, demonstrating a clear selectivity for the σ1 subtype.[7] Furthermore, this compound shows negligible affinity for a broad range of other neurotransmitter receptors, including dopamine, opioid, PCP, and serotonin receptors, with Ki values greater than 10,000 nM.[3] This high degree of selectivity distinguishes it from less selective sigma ligands like haloperidol, which also binds with high affinity to dopamine D2 receptors.[4][5]
Experimental Protocols: Radioligand Binding Assay for Sigma-1 Receptor
The determination of binding affinities, such as those presented above, is typically achieved through competitive radioligand binding assays. The following is a detailed methodology for assessing the binding of a test compound to the σ1 receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the σ1 receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Receptor Source: Guinea pig brain membranes or cell lines expressing recombinant human σ1 receptors.[8]
-
Radioligand: [³H]-(+)-Pentazocine, a selective σ1 receptor agonist.[9]
-
Test Compound: The compound to be evaluated (e.g., this compound).
-
Non-specific Binding Control: Haloperidol (10 µM) or another structurally distinct high-affinity sigma ligand.[9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Filtration System: 96-well glass fiber filters (e.g., GF/B).[8]
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh assay buffer to a final protein concentration of 0.4 mg/mL.[9]
-
Assay Setup: The assay is performed in a 96-well plate with a final reaction volume of 100 µL.
-
Total Binding Wells: Contain assay buffer, a fixed concentration of [³H]-(+)-Pentazocine (typically at or below its Kd, e.g., 3 nM), and the membrane preparation.[10]
-
Non-specific Binding (NSB) Wells: Contain the same components as the total binding wells, plus a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) to saturate the specific binding sites.[9]
-
Competition Binding Wells: Contain the same components as the total binding wells, plus varying concentrations of the test compound.
-
-
Incubation: Incubate the 96-well plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[9]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Visualizing Key Processes and Relationships
To further clarify the context of this compound's action and the methods used to characterize it, the following diagrams have been generated.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
The Sigma-1 Receptor Antagonist BD-1047: A Comparative Analysis in Preclinical Pain Models
For Immediate Release
This guide provides a comprehensive comparison of the sigma-1 receptor antagonist, BD-1047, with other therapeutic alternatives in various animal models of pain. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a novel analgesic.
Executive Summary
Pain remains a significant global health challenge, with a pressing need for novel analgesics with improved efficacy and safety profiles. The sigma-1 receptor, a unique intracellular chaperone protein, has emerged as a promising target for pain modulation. This compound is a selective sigma-1 receptor antagonist that has demonstrated significant anti-nociceptive effects in a variety of preclinical pain models, including neuropathic, inflammatory, and bone cancer pain. This guide summarizes the key experimental findings, compares the efficacy of this compound with standard analgesics and other sigma-1 receptor modulators, and details the underlying mechanisms of action.
Data Presentation: Quantitative Efficacy of this compound and Comparators
The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of this compound's performance against other agents.
Table 1: Efficacy of this compound in Neuropathic Pain Models
| Animal Model | Drug | Dose | Route of Administration | Pain Endpoint | % Maximum Possible Effect (MPE) or Change from Baseline | Comparator(s) |
| Chronic Constriction Injury (CCI) of the Sciatic Nerve (Rat) | This compound | 30 nmol | Intrathecal | Mechanical Allodynia | Significant attenuation | PRE-084 (sigma-1 agonist) blocked the effect[1] |
| Chronic Compression of Dorsal Root Ganglion (CCD) (Rat) | This compound | 10, 30, 100 mg/kg | Oral | Mechanical & Cold Allodynia | Dose-dependent suppression, comparable to Gabapentin | Gabapentin (100 mg/kg)[2][3] |
| Spared Nerve Injury (SNI) (Mouse) | S1RA (another sigma-1 antagonist) | Not specified | Systemic | Mechanical Allodynia, Heat & Cold Hypersensitivity | Attenuated all three hypersensitivities | - |
Table 2: Efficacy of this compound in Inflammatory Pain Models
| Animal Model | Drug | Dose | Route of Administration | Pain Endpoint | % MPE or Change from Baseline | Comparator(s) |
| Formalin-induced Orofacial Pain (Mouse) | This compound | 1, 3, 10 mg/kg | Intraperitoneal | Nociceptive Responses (rubbing) | Significant reduction in both phases at 10 mg/kg[4] | - |
| Zymosan-induced Inflammatory Pain (Rat) | This compound | Not specified | Oral | Thermal & Mechanical Hyperalgesia | Significantly reduced | - |
| Complete Freund's Adjuvant (CFA)-induced Inflammation (Rat) | This compound | Not specified | Oral (repeated) | Thermal & Mechanical Hyperalgesia | Dramatically attenuated | - |
Table 3: Efficacy of this compound in Bone Cancer Pain
| Animal Model | Drug | Dose | Route of Administration | Pain Endpoint | % MPE or Change from Baseline | Comparator(s) |
| Walker 256 Mammary Gland Carcinoma Cell Implantation (Rat) | This compound | 120 nmol | Intrathecal | Mechanical Allodynia | Attenuated mechanical allodynia | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key behavioral assays cited in this guide.
Von Frey Test for Mechanical Allodynia
The von Frey test is employed to assess mechanical sensitivity.[5][6]
-
Animal Habituation: Rodents are placed in individual plexiglass chambers on an elevated mesh floor and allowed to acclimate for a minimum of 30 minutes before testing.[5][7]
-
Filament Application: Calibrated von Frey filaments of varying stiffness are applied to the plantar surface of the hind paw.[5][6] The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[8]
-
Response: A positive response is characterized by a brisk withdrawal or licking of the paw upon filament application.[8]
-
Data Analysis: The 50% withdrawal threshold is calculated using the formula described by Dixon.
Hargreaves Test for Thermal Hyperalgesia
The Hargreaves test measures the latency to paw withdrawal from a thermal stimulus.[9][10][11][12][13]
-
Animal Placement: Animals are placed in individual plexiglass enclosures on a glass surface.[9][12]
-
Stimulus Application: A radiant heat source is positioned beneath the glass floor and focused on the plantar surface of the hind paw.[9][12]
-
Response Measurement: The time taken for the animal to withdraw its paw is automatically recorded. A cut-off time is set to prevent tissue damage.[9][12]
-
Data Analysis: The withdrawal latency is used as a measure of thermal sensitivity.
Formalin Test for Inflammatory Pain
The formalin test induces a biphasic pain response, modeling both acute and tonic pain.[14][15][16]
-
Formalin Injection: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of the hind paw.[4][14][15]
-
Observation Periods: Nociceptive behaviors (licking, biting, and flinching of the injected paw) are observed during two distinct phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-40 minutes post-injection).[14][15][16]
-
Behavioral Scoring: The duration of nociceptive behaviors is recorded in each phase.
-
Data Analysis: The total time spent in nociceptive behavior is calculated for each phase.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the action of this compound.
Caption: Sigma-1 Receptor Signaling in Pain Pathways.
Caption: Preclinical Experimental Workflow for this compound.
Discussion of Findings
This compound has consistently demonstrated anti-allodynic and anti-hyperalgesic effects across multiple animal models of pathological pain. Its efficacy is often comparable to that of standard analgesics like gabapentin, particularly in neuropathic pain models.[2][3]
The mechanism of action of this compound is multifaceted. As a sigma-1 receptor antagonist, it modulates the activity of various ion channels and receptors involved in nociceptive signaling. A key mechanism appears to be the attenuation of central sensitization in the spinal cord.[17] Studies have shown that this compound can inhibit the activation of NMDA receptors, a critical step in the development of central sensitization.[1] Furthermore, this compound has been shown to suppress the activation of key intracellular signaling molecules, such as p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK), in spinal neurons and glial cells.[2][4][18]
The activation of glial cells, including microglia and astrocytes, is increasingly recognized as a crucial contributor to the maintenance of chronic pain states. This compound has been shown to reduce the reactivity of both microglia and astrocytes in various pain models, suggesting that its analgesic effects are, at least in part, mediated by the modulation of neuroinflammation.[19][20]
Conclusion
The preclinical data strongly support the continued investigation of this compound as a potential therapeutic agent for the treatment of chronic pain. Its novel mechanism of action, targeting the sigma-1 receptor, offers the possibility of a new class of analgesics with a distinct profile from existing medications. The consistent efficacy of this compound in diverse and clinically relevant animal models of neuropathic, inflammatory, and cancer-related pain warrants further investigation in clinical settings. Future research should focus on a more direct and comprehensive comparison with a wider range of existing and emerging analgesics to fully delineate its therapeutic potential.
References
- 1. Intrathecal injection of the sigma(1) receptor antagonist BD1047 blocks both mechanical allodynia and increases in spinal NR1 expression during the induction phase of rodent neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor Antagonist BD1047 Reduces Allodynia and Spinal ERK Phosphorylation Following Chronic Compression of Dorsal Root Ganglion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 Receptor Antagonist BD1047 Reduces Allodynia and Spinal ERK Phosphorylation Following Chronic Compression of Dorsal Root Ganglion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. forum.painresearcher.net [forum.painresearcher.net]
- 8. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 11. Hargreaves Test-A Brief Overview | MolecularCloud [molecularcloud.org]
- 12. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 13. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 16. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 17. Sigma-1 Receptor and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sigma-1 Receptor Antagonist, BD1047 Reduces Nociceptive Responses and Phosphorylation of p38 MAPK in Mice Orofacial Formalin Model [jstage.jst.go.jp]
- 19. Sigma-1 receptor: A drug target for the modulation of neuroimmune and neuroglial interactions during chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for BD-1047
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents is a critical component of this responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of BD-1047, a selective sigma-1 receptor antagonist. Adherence to these procedures will help ensure the safety of laboratory personnel and compliance with environmental regulations.
Chemical and Safety Data for this compound
A thorough understanding of the chemical properties and associated hazards of this compound is the first step in its safe handling and disposal. The following table summarizes key quantitative data for this compound dihydrobromide.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀Cl₂N₂ • 2HBr | [1][2] |
| Molecular Weight | 437.04 g/mol | [2][3] |
| CAS Number | 138356-21-5 | [1][4] |
| Appearance | White powder/crystalline solid | [1][2] |
| Purity | ≥95% - ≥98% | [1][2] |
| Solubility | Water: >5 mg/mL, Soluble up to 50 mMDMSO: Soluble up to 50 mMPBS (pH 7.2): 10 mg/mL | [1][2] |
| Storage Temperature | 2-8°C, Desiccate | [2] |
Hazard Identification:
According to its Safety Data Sheet (SDS), this compound (hydrobromide) is classified as a hazardous substance.[5] It is crucial to be aware of the following GHS hazard statements:
The signal word for this chemical is "Danger".[2] Primary irritant effects are noted on the skin and especially the eyes, with a risk of severe injury.[5]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be handled in accordance with local, state, and federal regulations for hazardous chemical waste.[6][7][8] Do not dispose of this compound in the regular trash or down the sanitary sewer.[7][9]
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
2. Waste Collection and Segregation:
-
Unused or Expired this compound: The pure, solid chemical should be disposed of in its original container if possible. If not, transfer it to a new, clean, and compatible container.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, tubes, or absorbent paper, should be collected in a designated, leak-proof container.
-
Solutions of this compound: Aqueous or solvent-based solutions containing this compound must be collected in a sealed, compatible liquid waste container. Do not mix with incompatible waste streams.
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled.[8][9] The label should include:
-
The full chemical name: "this compound" or "N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide". Do not use abbreviations.[8]
-
The concentration and quantity of the waste. For mixtures, list all components and their approximate percentages.
-
The date when the waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or responsible person.
-
Appropriate hazard pictograms (e.g., Corrosion, Irritant).[9]
4. Storage of Chemical Waste:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area within the laboratory, such as a satellite accumulation area.[8]
-
This area should be away from general laboratory traffic and incompatible materials.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.[7]
5. Disposal of Empty Containers:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent in which this compound is soluble).[7][10]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[7]
-
After triple-rinsing, the original labels on the container should be defaced or removed before the container is discarded as regular laboratory glass or plastic waste.[11]
6. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste.[9][11]
-
Follow their specific procedures for waste collection requests. Do not transport hazardous waste outside of your laboratory.[11]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound and its empty containers.
By adhering to these procedures, you contribute to a safer research environment and ensure that hazardous chemical waste is managed responsibly. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. caymanchem.com [caymanchem.com]
- 2. BD 1047 dihydrobromide = 95 HPLC 138356-21-5 [sigmaaldrich.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. acs.org [acs.org]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. ut.edu [ut.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling BD-1047
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of BD-1047, a selective sigma-1 receptor antagonist. The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting.
Hazard Identification and Safety Precautions
This compound dihydrobromide is a chemical compound that requires careful handling to avoid potential health risks. Based on available safety data, the primary hazards associated with this compound are:
-
Skin Irritation: May cause irritation upon direct contact with the skin.
-
Serious Eye Damage: Poses a risk of serious damage if it comes into contact with the eyes.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.
Therefore, it is imperative to use appropriate personal protective equipment (PPE) and follow standard laboratory safety procedures to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound. The following table summarizes the recommended PPE, and the subsequent workflow illustrates the proper sequence for donning and doffing this equipment.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile gloves | Protects against skin contact and irritation. While specific breakthrough times for this compound are not available, nitrile gloves generally offer good resistance to a variety of chemicals. For prolonged or high-concentration work, consider double-gloving. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles, and a face shield. | Protects eyes from splashes and prevents serious eye damage. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes and shoe covers. | Prevents exposure from spills and protects personal footwear from contamination. |
| Head Protection | Head cover | Prevents contamination of hair. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If not feasible, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling the compound, which can cause respiratory irritation. |
Workflow for Donning and Doffing PPE
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
